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  • Product: 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
  • CAS: 13303-68-9

Core Science & Biosynthesis

Foundational

physical and chemical properties of substituted indolines

An in-depth technical guide on the physical and chemical properties of substituted indolines, designed for medicinal chemists, synthetic researchers, and drug development professionals. Indoline (2,3-dihydroindole) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physical and chemical properties of substituted indolines, designed for medicinal chemists, synthetic researchers, and drug development professionals.

Indoline (2,3-dihydroindole) is a bicyclic heterocycle consisting of a benzene ring fused to a five-membered nitrogenous ring. Unlike its fully aromatic counterpart, indole, the indoline core possesses a partially saturated pyrrolidine ring. This structural distinction fundamentally alters its physical properties, spatial geometry, and chemical reactivity, making substituted indolines privileged scaffolds in drug discovery and materials science[1].

As a Senior Application Scientist, I approach the indoline scaffold not just as a structural motif, but as a highly tunable physicochemical system. By understanding the causality between its 3D conformation and its electronic distribution, we can rationally design synthetic routes and optimize pharmacokinetic profiles.

Structural and Physical Properties

Geometry and Aromaticity

The reduction of the C2–C3 double bond in indole to form indoline breaks the continuous 10- π electron system. Consequently, the indoline bicyclic system is non-coplanar (puckered), whereas indole is strictly planar[1]. This sp 3 hybridization at C2 and C3 introduces a three-dimensional vector into the molecule, which is highly advantageous in medicinal chemistry for escaping "flatland" and improving target specificity.

Physicochemical Parameters: LogP, LogD, and pKa

The non-coplanarity of indoline significantly impacts its solvation thermodynamics. Compared to indoles, indolines exhibit increased water solubility and decreased lipid solubility (lower LogP)[1]. Furthermore, the nitrogen atom in indoline behaves similarly to an aniline nitrogen. It is weakly basic (pKa ~2.5–3.0), whereas the indole nitrogen is exceptionally non-basic (pKa ~-3.6) because its lone pair is tied up in the aromatic sextet[2][3].

Table 1: Comparative Physicochemical Data of Indole vs. Indoline Scaffolds
PropertyIndoleUnsubstituted Indoline5-Bromoindoline
Hybridization (C2/C3) sp 2 / sp 2 sp 3 / sp 3 sp 3 / sp 3
Geometry PlanarPuckered (Non-coplanar)Puckered
Nitrogen pKa ~ -3.6 (Very weak base)~ 2.5 - 3.0 (Weak base)~ 2.2 - 2.6
Estimated LogP ~ 2.14~ 1.20~ 2.50
H-Bonding Donor onlyDonor and AcceptorDonor and Acceptor

Data synthesized from standard medicinal chemistry descriptor models[1][2][3].

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of indolines is dictated by the electron-donating nature of the secondary amine. The nitrogen lone pair delocalizes into the fused benzene ring, activating it toward electrophilic attack.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

A critical distinction between indoles and indolines lies in their EAS regioselectivity.

  • Indoles undergo EAS preferentially at the C3 position . This is because the σ -complex intermediate formed via C3 attack preserves the full aromaticity of the adjacent benzene ring[4][5][6].

  • Indolines , lacking the C2=C3 double bond, react as alkyl-substituted anilines. The nitrogen lone pair directs electrophiles to the C5 (para) and C7 (ortho) positions[7].

EAS_Regioselectivity Indole Indole (sp2) Full Aromaticity C3_Attack EAS at C3 (Preserves Benzene Aromaticity) Indole->C3_Attack Electrophile Indoline Indoline (sp3) Aniline-like C5_C7_Attack EAS at C5 / C7 (Ortho/Para Directing Effects) Indoline->C5_C7_Attack Electrophile

Divergent regioselectivity workflows for EAS in Indole vs. Indoline scaffolds.

Oxidation and Dehydrogenation to Indoles

Indolines are frequently utilized as synthetic precursors to highly substituted indoles. Because the benzene ring of indoline possesses higher electron density than that of indole, it is easier to functionalize via EAS. Once functionalized, the indoline is oxidized (dehydrogenated) to restore the fully aromatic indole core[8][9].

Historically, oxidants like MnO 2​ or DDQ were used, generating stoichiometric toxic waste[9][10]. Modern approaches utilize transition-metal catalysis. For example, a mild Cu(I)-catalyzed oxidative aromatization using organic percarbonates was developed for the metric-ton scale synthesis of Elbasvir, a Hepatitis C drug[10].

Oxidation_Cycle Start Substituted Indoline Cu_Cat Cu(I) Catalyst + Peroxycarbonate Start->Cu_Cat N-H Coordination Imine Imine Intermediate (via Hydride Elimination) Cu_Cat->Imine Oxidation Step Product Functionalized Indole Imine->Product Spontaneous Tautomerization

Mechanistic pathway of Cu(I)-catalyzed indoline dehydrogenation.

C(sp 3 )–H Functionalization

The saturated C2 and C3 positions of indoline present unique opportunities for late-stage functionalization. Recent advances include Ru(II)-catalyzed regioselective C(sp 2 )–H methylation[11] and radical-mediated C(sp 3 )–H functionalization using engineered cytochrome P450 enzymes (CYP119) to perform carbene transfer chemistry at the α and β positions[12].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Causality is built into the workup: the physical properties of the products dictate the isolation methodology.

Protocol A: Cu(I)-Catalyzed Oxidative Aromatization of Indolines[10]

Objective: Conversion of a sensitive substituted indoline to an indole without disrupting existing stereocenters.

  • Reaction Setup: In a dry flask under N 2​ , dissolve the substituted indoline (1.0 equiv) in a green solvent (e.g., ethyl acetate or 2-MeTHF).

  • Catalyst Addition: Add CuCl (5 mol%) and a suitable ligand (e.g., TMEDA, 5 mol%). Stir for 10 minutes to allow complexation.

  • Oxidant Addition: Slowly add tert-butyl peroxycarbonate (TBPC) (1.2 equiv) via syringe pump over 1 hour to control the exotherm. Maintain the reaction temperature strictly at 35 °C. Causality: 35 °C balances the thermal stability of TBPC against the catalytic turnover rate.

  • Monitoring: Monitor via HPLC or TLC until the indoline is fully consumed. The intermediate imine will spontaneously tautomerize to the indole.

  • Workup & Isolation: Quench the reaction by adding deionized water. Because the resulting indole has a higher LogP and is highly crystalline compared to the starting indoline, it will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the pure indole (>90% yield, >99% ee).

Protocol B: Ru(II)-Catalyzed Regioselective C–H Methylation[11]

Objective: Introduction of a "magic methyl" group to modulate binding potency.

  • Preparation: Charge a pressure tube with N-protected indoline (0.2 mmol), [Ru(p-cymene)Cl 2​ ] 2​ (5 mol%), AgSbF 6​ (20 mol%), and AgOAc (2.0 equiv).

  • Reagent Addition: Add the organoborane methylating agent (1.0 equiv) and ethanol (1.0 mL) as a bio-derived solvent.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the Ru(II) C-H insertion step.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver and ruthenium salts. Concentrate the filtrate and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the methylated indoline.

Medicinal Chemistry Implications

The strategic substitution of the indoline core is a powerful tool in rational drug design.

  • Pharmacokinetic Tuning: The inclusion of the indoline moiety increases aqueous solubility compared to flat aromatic systems[1].

  • Halogenation Effects: Substituting the C5 position with a bromine or chlorine atom significantly increases the local lipophilicity (LogD) and can enhance anti-proliferative activity by filling hydrophobic pockets in target kinases (e.g., VEGFR-2 or HDAC2 inhibitors)[1][13].

  • The "Magic Methyl" Effect: Methylation of the indoline core (as demonstrated in Protocol B) can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation and potentially improving the IC 50​ value by over 100-fold[11].

By mastering the physical constraints and chemical reactivity of substituted indolines, researchers can predictably navigate the complex landscape of molecular optimization.

References

  • Development and Application of Indolines in Pharmaceuticals National Center for Biotechnology Information (PMC) URL:[Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole Chemistry Stack Exchange URL:[Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes National Center for Biotechnology Information (PMC) URL:[Link]

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles ACS Publications URL:[Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation National Center for Biotechnology Information (PMC) URL:[Link]

  • Ru(II)-Catalyzed Sustainable C–H Methylation of Indolines with Organoboranes in Ethanol ACS Publications URL:[Link]

  • Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N-Substituted Indolines via Enzymatic Carbene Transfer ChemRxiv URL:[Link]

  • Indoline Dehydrogenation ResearchGate URL:[Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD ACD/Labs URL:[Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties Michael Green URL:[Link]

  • Indoline – Knowledge and References Taylor & Francis URL:[Link]

Sources

Exploratory

Thermodynamic Solubility and Solvent Interactions of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-: A Technical Guide

Executive Summary In early-stage drug development and advanced organic synthesis, the physicochemical profiling of functionalized indoline derivatives is a critical bottleneck. 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and advanced organic synthesis, the physicochemical profiling of functionalized indoline derivatives is a critical bottleneck. 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CAS: 13303-68-9), also known as N-formyl-2-hydroxyindoline, presents a unique solubility challenge. Unlike simple aromatic systems, this molecule features a hydrophobic indoline core, a hydrogen-bond-accepting N-formyl group, and a highly reactive C2-hydroxyl group.

As a Senior Application Scientist, I approach the solubility of this compound not merely as a static physical property, but as a dynamic equilibrium. This whitepaper provides a comprehensive, causality-driven framework for predicting, measuring, and manipulating the solubility of N-formyl-2-hydroxyindoline in organic solvents, grounded in thermodynamic principles and structural chemistry.

Structural Profiling & The Tautomeric Variable

Before selecting a solvent system, one must understand the solute's structural behavior. The solubility of N-formyl-2-hydroxyindoline is heavily dictated by ring-chain tautomerism .

The C2-hydroxyl group forms a hemiaminal-like structure. In solution, 2-hydroxyindoline derivatives exist in a dynamic equilibrium between the closed-ring (hemiaminal) tautomer and an open-chain (aminoaldehyde) tautomer[1]. Because the nitrogen is formylated, the lone pair is partially delocalized into the carbonyl group, which stabilizes the closed ring more than a free amine would; however, the equilibrium is highly sensitive to the solvating environment[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as strong hydrogen-bond donors and acceptors, effectively stabilizing the open-chain aldehyde form through extensive hydrogen-bonding networks.

  • Aprotic Solvents (e.g., Dichloromethane, Toluene): These environments lack the ability to stabilize the highly polar open-chain intermediates, thereby shifting the equilibrium toward the closed-ring 2-hydroxyindoline form.

Tautomerism Ring Closed-Ring (2-Hydroxyindoline) Chain Open-Chain (Aminoaldehyde) Ring->Chain Polar Protic Solvents (High δH) Chain->Ring Aprotic Solvents (Low δH)

Fig 1: Solvent-driven ring-chain tautomerism of 2-hydroxyindoline derivatives.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To bypass the trial-and-error approach of solvent selection, we utilize Hansen Solubility Parameters (HSP) . While traditional Hildebrand parameters only account for total cohesive energy, HSP deconstructs this into Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ) forces[3]. This is mandatory for N-formyl-2-hydroxyindoline, where hydrogen bonding dictates both solubility and tautomeric state[4].

Based on group contribution methods for indoline derivatives and formamides, the estimated HSP coordinates for the closed-ring form of N-formyl-2-hydroxyindoline are approximately:

  • δD​ (Dispersion): ~19.0 MPa 1/2 (driven by the aromatic benzene ring).

  • δP​ (Polar): ~10.5 MPa 1/2 (driven by the N-formyl dipole).

  • δH​ (Hydrogen Bonding): ~12.0 MPa 1/2 (driven by the C2-hydroxyl donor/acceptor).

Quantitative Solvent Selection Matrix

By calculating the interaction distance ( Ra ) between the solute and various solvents in 3D Hansen space, we can categorize organic solvents into a predictive matrix. Solvents with similar HSP values to the solute will yield the highest thermodynamic solubility[5].

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFVery High Excellent δP​ and δH​ acceptor matching. Disrupts crystal lattice without forcing ring-opening[6].
Polar Protic Ethanol, IsopropanolHigh Strong δH​ interactions. Note: May induce gradual ring-chain tautomerization over time.
Chlorinated Dichloromethane (DCM)Moderate Good δD​ matching; preserves the closed-ring hemiaminal form for synthetic applications.
Non-Polar Heptane, TolueneVery Low Lacks sufficient δP​ and δH​ to overcome the strong intermolecular hydrogen bonding of the solid crystal lattice.

Experimental Methodology: Self-Validating Thermodynamic Protocol

Kinetic dissolution methods (like solvent titration) are fundamentally flawed for this molecule because the kinetics of ring-chain tautomerization can artificially skew visual solubility endpoints. To obtain accurate data, we must measure thermodynamic solubility using a self-validating Isothermal Shake-Flask method coupled with high-performance liquid chromatography (HPLC)[7].

Step-by-Step Protocol
  • Saturation (Sample Prep): Add an excess of N-formyl-2-hydroxyindoline solid (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass HPLC vial.

  • Isothermal Equilibration: Place the vial in an orbital shaker at a strictly controlled temperature (25.0 ± 0.1 °C) at 300 rpm.

    • Causality Check: Solubility is an enthalpy-driven process (van 't Hoff equation). Even a 1 °C fluctuation can alter solubility by 5-10%.

  • Self-Validation Sampling: Extract 50 µL aliquots at 24 hours and 48 hours .

    • Validation Logic: If the concentration at 48h matches the 24h sample (within 2% RSD), thermodynamic equilibrium is definitively achieved.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes. Do not use syringe filters, as the compound may adsorb to the filter membrane, falsely lowering the measured concentration.

  • Analytical Quantification: Dilute the supernatant in the mobile phase and inject it into an HPLC-UV system.

    • Critical Insight: Ensure the mobile phase pH is buffered (e.g., pH 6.8) to prevent acid/base-catalyzed degradation or rapid tautomeric shifts during the chromatographic run, which would manifest as split or tailing peaks.

Workflow N1 1. Solid Dispersion (Excess API) N2 2. Isothermal Agitation (24h & 48h) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. HPLC/qNMR Quantification N3->N4

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Conclusion & Best Practices for Formulation

When working with 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-, solubility is intrinsically linked to structural stability.

  • If the goal is maximum concentration for an assay, polar aprotic solvents like DMSO are ideal, as they provide massive solubilizing power without acting as protic donors.

  • If the goal is synthetic manipulation of the intact ring, halogenated solvents (DCM) or ethers (THF) should be utilized to suppress the formation of the open-chain aminoaldehyde.

By grounding experimental design in Hansen Solubility Parameters and respecting the tautomeric nature of the hemiaminal linkage, researchers can engineer robust, reproducible solvent systems that bypass common analytical artifacts.

References

  • Source: sci-hub.ru (Originally published in Chemical and Pharmaceutical Bulletin)
  • Source: jst.go.
  • Source: stevenabbott.co.
  • Title: Hansen Solubility Parameters 2000.
  • Source: cymitquimica.
  • Title: Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents from (283.15 to 358.15)
  • Source: benchchem.

Sources

Foundational

An In-depth Technical Guide to the Aromaticity of the Indole Nucleus

This guide provides a comprehensive technical analysis of the aromaticity of the indole nucleus, a core heterocyclic scaffold in numerous natural products, pharmaceuticals, and functional materials. We will delve into th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the aromaticity of the indole nucleus, a core heterocyclic scaffold in numerous natural products, pharmaceuticals, and functional materials. We will delve into the electronic structure, resonance theory, and experimental and computational evidence that collectively define the aromatic character of this important molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental principles governing indole's reactivity and properties.

The Structural and Electronic Framework of Indole

Indole is a planar bicyclic aromatic heterocycle, consisting of a benzene ring fused to a five-membered pyrrole ring.[1][2] This fusion imparts a unique electronic distribution and chemical reactivity. To be classified as an aromatic compound, a molecule must be cyclic, planar, have a continuous ring of p-orbitals, and possess a specific number of π-electrons, governed by Hückel's rule (4n+2 π-electrons, where n is a non-negative integer).[3][4][5]

Indole fulfills all these criteria.[6] The bicyclic system is planar, and all constituent carbon and nitrogen atoms are sp² hybridized, each contributing a p-orbital to the delocalized π-system.[6] The π-electron count of indole is 10, which adheres to Hückel's rule (n=2). These ten electrons arise from the eight sp² hybridized carbon atoms and the lone pair of electrons from the nitrogen atom.[6][7]

The Critical Role of the Nitrogen Lone Pair

Resonance Theory and Electron Delocalization

The aromaticity of indole can be visualized through its resonance structures. The delocalization of the 10 π-electrons over the nine atoms of the bicyclic system leads to several contributing resonance forms. The most significant resonance structures illustrate the delocalization of the nitrogen lone pair into the pyrrole ring and further into the benzene ring.

The stability of the indole nucleus is a direct consequence of this extensive electron delocalization. The resonance hybrid has lower energy than any single contributing structure. This delocalization also explains the observed bond lengths in indole, which are intermediate between typical single and double bonds.[14]

Caption: Key resonance structures of the indole nucleus.

Experimental and Computational Evidence for Aromaticity

The theoretical concept of aromaticity is substantiated by a wealth of experimental and computational data.

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy is a powerful tool for probing aromaticity.[15] The delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This ring current induces a secondary magnetic field that deshields protons on the exterior of the ring, causing them to resonate at a higher chemical shift (downfield). The protons on the indole ring exhibit chemical shifts characteristic of aromatic compounds, providing strong evidence for its aromatic nature.

ProtonTypical Chemical Shift (ppm)
N-H8.0 - 8.2
H27.1 - 7.3
H36.4 - 6.6
H47.5 - 7.7
H57.0 - 7.2
H67.0 - 7.2
H77.5 - 7.7

Table 1: Typical ¹H NMR Chemical Shifts of Indole Protons.

Crystallographic Data: Bond Length Analysis

X-ray crystallography provides precise measurements of bond lengths. In a non-aromatic system, one would expect distinct single and double bonds. However, the C-C bond lengths within the indole nucleus are intermediate between those of typical single (1.54 Å) and double (1.34 Å) bonds, indicating electron delocalization.[14]

Computational Methods: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic system.[3][16] It involves placing a "dummy" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system.[14][17] Conversely, a positive value suggests a paratropic ring current, indicative of an anti-aromatic system. NICS calculations for indole show significant negative values for both the five- and six-membered rings, confirming the aromatic character of the entire bicyclic system.[14][17]

Chemical Reactivity as a Consequence of Aromaticity

The aromaticity of the indole nucleus dictates its chemical reactivity. As an electron-rich aromatic system, indole readily undergoes electrophilic aromatic substitution.[1][6]

Regioselectivity in Electrophilic Substitution

The preferred site for electrophilic attack on the indole ring is the C3 position of the pyrrole ring.[1][13] This regioselectivity can be explained by examining the stability of the intermediate carbocation (Wheland intermediate) formed upon electrophilic attack. Attack at C3 results in a more stable intermediate where the positive charge is delocalized over the nitrogen atom and the benzene ring is not disrupted.[6][18] In contrast, attack at C2 leads to an intermediate where delocalization of the positive charge would disrupt the aromaticity of the benzene ring.[6] The reactivity of the C3 position is estimated to be 10¹³ times greater than that of a single position on benzene.[1][13] If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position.[19]

Electrophilic_Attack Indole Indole E_plus Electrophile (E⁺) Attack_C3 Attack at C3 E_plus->Attack_C3 Attack_C2 Attack at C2 E_plus->Attack_C2 Intermediate_C3 Stable Intermediate (Benzene ring aromaticity retained) Attack_C3->Intermediate_C3 Product_C3 3-Substituted Indole Intermediate_C3->Product_C3 -H⁺ Intermediate_C2 Less Stable Intermediate (Benzene ring aromaticity disrupted) Attack_C2->Intermediate_C2 Product_C2 2-Substituted Indole Intermediate_C2->Product_C2 -H⁺

Caption: Regioselectivity of electrophilic attack on indole.

Experimental Protocol: ¹H NMR Analysis of Indole Aromaticity

This protocol outlines the steps for acquiring and analyzing the ¹H NMR spectrum of indole to observe the effects of aromaticity on proton chemical shifts.

Materials and Equipment
  • Indole

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure
  • Sample Preparation:

    • Weigh approximately 5-10 mg of indole.

    • Dissolve the indole in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Assign the peaks to the corresponding protons of the indole molecule based on their chemical shifts, multiplicities, and coupling constants.

    • Compare the observed chemical shifts to the expected values for aromatic protons.

NMR_Workflow start Start sample_prep Prepare Indole Sample in CDCl₃ start->sample_prep nmr_acq Acquire ¹H NMR Spectrum sample_prep->nmr_acq data_proc Process NMR Data nmr_acq->data_proc peak_assign Assign Proton Signals data_proc->peak_assign analysis Analyze Chemical Shifts for Aromaticity Evidence peak_assign->analysis end End analysis->end

Caption: Workflow for ¹H NMR analysis of indole aromaticity.

Conclusion

The aromaticity of the indole nucleus is a cornerstone of its chemistry, influencing its structure, stability, and reactivity. The fulfillment of Hückel's rule, supported by extensive spectroscopic, crystallographic, and computational evidence, firmly establishes indole as an aromatic compound. The delocalization of the nitrogen lone pair into the π-system is a critical feature that not only contributes to its aromaticity but also renders the molecule electron-rich and highly susceptible to electrophilic attack, with a strong preference for the C3 position. A thorough understanding of these fundamental principles is essential for researchers and professionals engaged in the synthesis and application of indole-containing compounds in drug discovery and materials science.

References

  • Divya Kushwaha. Synthesis and Chemistry of Indole. [Link]

  • Master Organic Chemistry. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Cysewska, M., et al. (2022). Aromaticity Concepts Derived from Experiments. Molecules, 27(12), 3687. [Link]

  • Wikipedia. Indole. [Link]

  • Gomes, G., et al. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 10(1), e202500121. [Link]

  • Preparation and Properties of INDOLE. [Link]

  • Abbey, E. R., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 133(40), 15850–15852. [Link]

  • Indoles. [Link]

  • Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Orango. (2024, October 18). The Role of Lone Pairs, Heteroatoms, and Nitrogen in Aromaticity. [Link]

  • Moran, D., et al. (2006). Nucleus-Independent Chemical Shifts (NICS): Distance Dependence and Revised Criteria for Aromaticity and Antiaromaticity. The Journal of Organic Chemistry, 71(2), 646–655. [Link]

  • Chemistry Stack Exchange. (2015, March 9). When do lone pairs on nitrogen contribute to aromaticity? [Link]

  • Alkorta, I., et al. (2022). On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. International Journal of Molecular Sciences, 23(11), 5985. [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.9: What Is the Basis of Hückel's Rule? [Link]

  • Mitchell, R. H. (2001). Measuring Aromaticity by NMR. Chemical Reviews, 101(5), 1301–1316. [Link]

  • Wikipedia. Hückel's rule. [Link]

  • Quora. (2023, March 1). Is Indole is aromatic? [Link]

  • Quora. (2017, April 23). What are aromatic compounds according to Huckel's rule? [Link]

  • Vaia. How does Huckel's rule explain the aromatic character of heterocyclic compounds? Explain with examples. [Link]

  • Quora. (2020, July 14). Is indole acidic or basic? [Link]

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  • Reddit. (2020, March 1). could someone help me answer 22b? im confused on how to tell which Nitrogen is basic or not basic. r/OrganicChemistry. [Link]

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Sources

Exploratory

Predictive Paradigms in Drug Design: Theoretical Calculations for Indole Derivative Stability

Executive Summary Indole scaffolds are ubiquitous in pharmacologically active compounds, ranging from endogenous neurotransmitters to synthetic therapeutics like sumatriptan and indomethacin. However, the electron-rich n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole scaffolds are ubiquitous in pharmacologically active compounds, ranging from endogenous neurotransmitters to synthetic therapeutics like sumatriptan and indomethacin. However, the electron-rich nature of the pyrrole ring renders indole derivatives highly susceptible to oxidative degradation, photooxidation, and metabolic lability. Relying solely on empirical trial-and-error during formulation and structural optimization is resource-intensive and prone to late-stage failures. By leveraging Density Functional Theory (DFT) and advanced solvation models, we can establish a self-validating computational pipeline to predict the thermodynamic and kinetic stability of indole derivatives prior to physical synthesis.

Quantum Mechanical Foundations of Indole Stability

The core of computational stability prediction lies in solving the 1 to reconstruct the electronic structure of the molecule with high precision[1].

Frontier Molecular Orbitals (FMOs) and Kinetic Stability

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies serve as critical proxies for kinetic stability. Indole’s high HOMO energy indicates a strong propensity to donate electrons, making it vulnerable to electrophilic attack and oxidation. A narrow HOMO-LUMO energy gap ( ΔE ) correlates directly with decreased kinetic stability, increased chemical hardness, and heightened susceptibility to 2[2].

G HOMO High HOMO Energy (Electron Donor) Gap HOMO-LUMO Gap (ΔE) Kinetic Stability Proxy HOMO->Gap LUMO Low LUMO Energy (Electron Acceptor) LUMO->Gap Oxidation Susceptibility to Photooxidation Gap->Oxidation Narrow Gap Reactivity Nucleophilic/Electrophilic Reactivity Gap->Reactivity Drives

Frontier Molecular Orbital (FMO) Dynamics in Indole Stability

Regioselectivity and Thermodynamic Control

Indole exhibits distinct regioselectivity, primarily reacting at the C3 position under thermodynamic control. However, specific environmental conditions—such as N-coordination by Lewis acids or in situ generated species—can invert this stability ordering to favor 3[3]. By calculating condensed Fukui functions ( f− ) and atomic charges, we can pinpoint these electrophilic reactive sites and predict degradation pathways.

Solvation and Non-Covalent Interactions

In physiological or formulation environments, isolated gas-phase calculations are insufficient. The interaction of the indole N-H bond with water or excipients dictates its solid-state and solution stability.

Symmetry-Adapted Perturbation Theory (SAPT) allows us to decompose interaction energies into electrostatic, exchange, induction, and dispersion components. For indole-water complexes, SAPT(DFT) calculations reveal that the most stable structure is a classical hydrogen-bonded arrangement ( σ -type) driven by strong N-H···O interactions, which is significantly 4[4].

Self-Validating Computational Protocol

To ensure trustworthiness, the computational workflow must be a self-validating system. This means every optimized geometry is mathematically verified as a true minimum, and calculated electronic properties are benchmarked against experimental data, creating a closed-loop feedback cycle.

Step-by-Step Methodology for Indole Stability Prediction
  • Initial Conformational Search: Generate 3D conformers using molecular mechanics (e.g., OPLS4) to identify the global minimum candidate.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the5[5]. Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic molecules. The 6-311+G** basis set includes diffuse functions (+) which are absolute prerequisites for accurately modeling the electron-rich indole nitrogen and potential anionic degradation intermediates.

  • Frequency Analysis (The Self-Validation Step): Perform a vibrational frequency calculation on the optimized geometry. Causality: A valid ground-state structure must exhibit zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state saddle point, requiring structural perturbation and re-optimization.

  • Electronic Property Extraction: Calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and map the Molecular Electrostatic Potential (MEP). Extract atomic charges (e.g., APT) to compute Fukui indices for predicting C2 vs. C3 reactivity.

  • Solvation Modeling: Apply a continuum solvation model (e.g., COSMO or SMD) using the target solvent to calculate the free energy of solvation ( ΔGsolv​ ). For specific excipient interactions, utilize SAPT(DFT) to quantify hydrogen bonding strength.

  • Experimental Benchmarking: Correlate the theoretical HOMO energy with experimental cyclic voltammetry data (Oxidation Potential, Eox​ ) to validate the predictive model.

G Start Input Indole Derivatives GeomOpt Geometry Optimization (B3LYP/6-311+G**) Start->GeomOpt FreqCalc Frequency Calculation (Zero Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freqs (Re-optimize) ElecProp Electronic Properties (HOMO-LUMO, ESP, Fukui) FreqCalc->ElecProp Validated Minimum Solvation Solvation Modeling (SAPT-DFT / COSMO) ElecProp->Solvation Validation Experimental Validation (Cyclic Voltammetry / Stability) Solvation->Validation

Computational Workflow for Indole Stability Prediction

Quantitative Data Presentation

To streamline the translation of theoretical calculations into actionable drug development decisions, the following tables summarize the optimal computational parameters and their direct experimental correlates.

Table 1: Recommended Computational Parameters for Indole Stability
Parameter TypeRecommended MethodRationale (Causality)
Geometry Optimization B3LYP/6-311+G(d,p)Balances computational cost with accuracy; diffuse functions (+) capture electron-rich pyrrole dynamics.
Non-Covalent Interactions SAPT(DFT) / PBE0Decomposes hydrogen bonding into electrostatic and dispersion components accurately.
Solvation Modeling COSMO or SMDProvides continuum thermodynamic adjustments ( ΔGsolv​ ) for aqueous formulation environments.
Dispersion Correction Grimme’s D3 (GD3)Essential for capturing π−π stacking interactions between indole rings and excipients.
Table 2: Theoretical Metrics vs. Experimental Correlates
Theoretical MetricExtracted DataExperimental CorrelatePredictive Utility
HOMO Energy eVOxidation Potential ( Eox​ )Predicts susceptibility to oxidative degradation.
HOMO-LUMO Gap ( ΔE ) eVUV-Vis Absorption / PhotostabilityIdentifies vulnerability to UV-induced photooxidation.
Fukui Function ( f− ) Atomic unitsRegioselectivity (C2 vs C3)Pinpoints the exact atom susceptible to electrophilic attack.
Imaginary Frequencies cm−1 Ground State ValidationEnsures the optimized structure is a true energetic minimum.

References

  • 5. Journal of Chemical and Pharmaceutical Research. 2.1. National Institutes of Health (NIH) / PMC. 3.3. The Journal of Physical Chemistry A - ACS Publications. 4.4. The Journal of Chemical Physics | AIP Publishing. 5.2. Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of 2,3-dihydro-2-hydroxy-1H-indole-1-carboxaldehyde for High-Throughput Biological Screening

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Library generation, phenotypic screening, target-based drug discovery, and scaffold hopping.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Library generation, phenotypic screening, target-based drug discovery, and scaffold hopping.

Executive Summary & Mechanistic Rationale

The indoline core is a highly privileged scaffold in medicinal chemistry, frequently found in alkaloids and synthetic pharmaceutical agents. The compound 2,3-dihydro-2-hydroxy-1H-indole-1-carboxaldehyde (also known as 1-formylindolin-2-ol) serves as a highly versatile, masked electrophile for the divergent synthesis of 2-substituted indoline libraries.

The Causality of the Design: Unprotected 2-hydroxyindolines are inherently unstable; they rapidly dehydrate to form aromatic indoles, driven by the thermodynamic stability of the aromatic system. However, the installation of the N-formyl group (an electron-withdrawing moiety) delocalizes the nitrogen lone pair, preventing spontaneous dehydration.

When treated with a Lewis or Brønsted acid, the C2-hydroxyl group is activated and eliminated, generating a highly reactive N-acyliminium ion , . Because the formyl group prevents aromatization, this electrophilic intermediate is stable enough to be intercepted by a diverse array of carbon and heteroatom nucleophiles. This controlled reactivity allows researchers to synthesize stereochemically diverse 2-substituted indolines , tailored for High-Throughput Screening (HTS).

Workflow Visualization

G A 2,3-dihydro-2-hydroxy-1H-indole-1-carboxaldehyde (Hemiaminal Precursor) B Acid Activation (Lewis/Brønsted Acid) A->B C N-Acyliminium Ion Intermediate (Electrophile) B->C D Nucleophilic Trapping (C- or N-Nucleophiles) C->D E 2-Substituted Indoline Library (Diverse Scaffolds) D->E F High-Throughput Screening (HTS Assays) E->F

Workflow from hemiaminal precursor to biological screening via N-acyliminium ion intermediate.

Quantitative Data: Nucleophile Scope & Library Targets

The versatility of the N-acyliminium ion allows for the generation of diverse libraries. The table below summarizes validated nucleophile classes, optimized conditions, and their primary biological screening applications.

Nucleophile ClassSpecific ReagentCatalystTemp (°C)Yield Range (%)Target Scaffold Application
Allylsilanes AllyltrimethylsilaneBF₃·OEt₂-78 to 085–92Kinase Inhibitors
Silyl Enol Ethers Acetophenone TMS etherTMSOTf-7875–88Protease Inhibitors
Electron-Rich Arenes 1,3,5-TrimethoxybenzeneBF₃·OEt₂0 to RT70–85Antimicrobial Agents
Indoles N-MethylindoleTFART80–90PPI Modulators

Experimental Protocols: A Self-Validating System

To ensure reproducibility across different screening facilities, the following protocol incorporates built-in Quality Control (QC) checkpoints. The methodology describes the general trapping of the hemiaminal with a carbon nucleophile (e.g., allyltrimethylsilane).

Reaction Setup & N-Acyliminium Ion Generation

Note: The N-acyliminium ion is highly sensitive to moisture. All glassware must be flame-dried, and solvents must be anhydrous to prevent competitive trapping by water, which would regenerate the starting hemiaminal.

  • Preparation: In a flame-dried 10 mL round-bottom flask under an argon atmosphere, dissolve 2,3-dihydro-2-hydroxy-1H-indole-1-carboxaldehyde (1.0 mmol, 163 mg) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Nucleophile Addition: Add the selected nucleophile (e.g., allyltrimethylsilane, 1.5 mmol, 238 µL) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and cool to -78 °C. Causality: Low temperatures prevent polymerization of the highly reactive N-acyliminium ion and maximize diastereoselectivity if chiral auxiliaries are present.

  • Activation: Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mmol, 148 µL) over 2 minutes.

  • Incubation: Stir the reaction mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over an additional hour.

In-Process Quality Control (Self-Validation Checkpoint 1)
  • TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 30% EtOAc in Hexanes).

  • Validation Criteria: The starting hemiaminal (Rf ≈ 0.35, stains dark brown with KMnO₄) should completely disappear. The appearance of a new, less polar spot (Rf ≈ 0.60) indicates successful nucleophilic trapping.

Quenching & High-Throughput Purification
  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (5.0 mL). Causality: Immediate neutralization prevents acid-catalyzed degradation of the newly formed 2-substituted indoline during workup.

  • Extraction: Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification for HTS: For library generation, purify the crude mixture using automated flash chromatography or Solid-Phase Extraction (SPE) cartridges (Silica, gradient elution from 5% to 20% EtOAc/Hexanes).

Final Compound Validation (Self-Validation Checkpoint 2)
  • LC-MS Analysis: Confirm the mass of the product. The expected mass should correspond to [M - OH + Nucleophile]⁺.

  • ¹H NMR (400 MHz, CDCl₃): Verify the disappearance of the hemiaminal anomeric proton (typically a broad singlet around δ 5.8 ppm) and the appearance of the new C2-methine proton (shifted upfield to δ 4.5–5.0 ppm, splitting pattern dependent on the nucleophile).

Preparation for Biological Screening

Once the 2-substituted 1-formylindoline library is synthesized and validated, the compounds are formatted for HTS:

  • Stock Solutions: Dissolve purified compounds in biological-grade DMSO to a standard concentration of 10 mM.

  • Deprotection (Optional): If the formyl group interferes with target binding (steric clash), it can be selectively removed post-purification using mild basic hydrolysis (e.g., 2M NaOH in MeOH at 50 °C for 2 hours) to yield the free secondary indoline amine, further expanding the structural diversity of the screening library.

  • Assay Plating: Dispense into 384-well or 1536-well plates using acoustic liquid handling (e.g., Echo 550) for phenotypic cell viability assays or biochemical target-based screens.

References

  • National Center for Biotechnology Information. "1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-" PubChem Compound Summary for CID 576131.[Link]

  • Wu, P.; Nielsen, T. E. "Scaffold Diversity from N-Acyliminium Ions." Chemical Reviews, 2017, 117(11), 7811–7856.[Link]

  • Speckamp, W. N.; Moolenaar, M. J. "New developments in the chemistry of N-acyliminium ions and related intermediates." Tetrahedron, 2000, 56(24), 3817-3856.[Link]

  • Abe, T.; Suzuki, T.; Anada, M.; Yamada, K. "2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles." Organic Letters, 2017, 19(16), 4275-4278.[Link]

  • Camara, V. S.; da Silva, A. L.; da Luz, L. C.; Rodembusch, F. S.; Santiago, P. H. O.; Ellena, J.; Burtoloso, A. C. B. "Unveiling a Strategy for Ring Opening of Epoxides: Synthesis of 2-Hydroxyindolinylidenes Using α-Ester Sulfoxonium Ylides." Organic Letters, 2024, 26(5), 1034-1039.[Link]

Application

Application Note: Advanced Experimental Setups for the Synthesis of Substituted Indolines

Introduction & Strategic Overview Substituted indolines are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in alkaloid natural products, antihypertensive agents (e.g., Indapa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Substituted indolines are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in alkaloid natural products, antihypertensive agents (e.g., Indapamide), and neuronal cell-protecting substances[1]. Historically, the synthesis of these heterocycles relied heavily on the Fischer indole synthesis followed by harsh stoichiometric reductions. However, modern drug development demands highly functionalized, enantioenriched indolines, necessitating the adoption of advanced catalytic methodologies[2].

As a Senior Application Scientist, I have structured this protocol guide to detail two of the most robust and highly utilized modern strategies for indoline synthesis:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: The gold standard for generating chiral 2- and 3-substituted indolines[3].

  • Visible-Light Photocatalyzed Dearomatization: A cutting-edge, green-chemistry approach that generates highly substituted indolines via radical intermediates without the need for high-pressure hydrogen[4].

Both methodologies offer distinct advantages depending on the target molecule's stereochemical requirements and functional group tolerance. The following sections provide self-validating experimental protocols, mechanistic rationales, and critical setup parameters.

Protocol A: Catalytic Asymmetric Hydrogenation of Indoles

Mechanistic Rationale

The direct asymmetric hydrogenation of unactivated heteroaromatics like indoles is notoriously difficult due to the high resonance stabilization energy of the aromatic ring. To overcome this, two primary strategies are employed:

  • Rhodium/PhTRAP Catalysis: Utilizes a trans-chelating chiral bisphosphine ligand (PhTRAP) with a Rhodium precursor. The steric bulk and unique bite angle of the ligand enforce strict enantiofacial discrimination during hydride transfer[3].

  • Palladium/Brønsted Acid Co-Catalysis: A strong Brønsted acid (e.g., ethanesulfonic acid) is used to protonate the indole in situ, forming a highly reactive iminium intermediate that is subsequently hydrogenated by a chiral Palladium complex[5].

AsymmetricHydrogenation N1 Unprotected Indole Substrate N3 High-Pressure Autoclave (50 atm H2, Base Additive) N1->N3 N2 Chiral Catalyst Complex [Rh(nbd)2]SbF6 + PhTRAP N2->N3 N4 Asymmetric Hydrogenation (Enantiofacial Discrimination) N3->N4 N5 Chiral Substituted Indoline (>95% ee) N4->N5

Workflow for the catalytic asymmetric hydrogenation of indoles to chiral indolines.

Experimental Setup: High-Pressure Hydrogenation

Critical Equipment: A nitrogen-filled stainless steel autoclave equipped with a pressure gauge, rupture disk, and magnetic stirring capability.

Reagents & Materials:

  • Catalyst: [Rh(nbd)2​]SbF6​ (Rhodium norbornadiene complex) and (S,S)−(R,R)-PhTRAP [3].

  • Solvent: 2-Propanol (strictly distilled from CaH2​ under nitrogen to prevent catalyst poisoning by moisture)[3].

  • Additive: Cs2​CO3​ (Base additive prevents unwanted side reactions and stabilizes the active catalyst species)[3].

Step-by-Step Procedure
  • Catalyst Pre-activation: In a rigorously dried Schlenk tube under nitrogen, combine [Rh(nbd)2​]SbF6​ (2.6 mg, 5.0 µmol) and (S,S)−(R,R)-PhTRAP (4.0 mg, 5.0 µmol) in anhydrous 2-propanol (2.0 mL). Stir vigorously at room temperature for 10 minutes to ensure complete ligand exchange and complexation[3].

  • Substrate Loading: Transfer the preformed catalyst solution via cannula into a nitrogen-purged stainless steel autoclave pre-loaded with the 3-substituted indole substrate (0.50 mmol) and Cs2​CO3​ (16.2 mg, 50 µmol)[3].

  • Pressurization: Seal the autoclave and purge the headspace with ultra-high purity H2​ gas three times. Pressurize the vessel to 50 kg/cm ² (approx. 50 atm)[3].

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir continuously for 24 hours. Self-Validation Check: Monitor the pressure gauge; a slight drop indicates active hydrogen consumption.

  • Workup & Isolation: Carefully vent the hydrogen gas in a fume hood. Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (hexanes/EtOAc) to isolate the chiral 3-substituted indoline[3].

Quantitative Data Summary: Asymmetric Hydrogenation
Substrate TypeCatalyst SystemConditionsYield (%)Enantiomeric Excess (ee)
3-Substituted Indole [Rh(nbd)2​]SbF6​ / PhTRAP50 atm H2​ , 80 °C, 24h85 - 95%Up to 98%[3]
2-Substituted Indole Pd(OCOCF3​)2​ / (R)-H8-BINAP300 psi H2​ , 40 °C, Brønsted Acid91%94%[5]

Protocol B: Visible-Light Photocatalyzed Dearomatization

Mechanistic Rationale

Photoredox catalysis offers a metal-free (or earth-abundant metal) alternative for synthesizing highly substituted indolines under exceptionally mild conditions. By utilizing an organic dye like Eosin Y, visible light irradiation excites the photocatalyst to a triplet state. This excited species facilitates a Single Electron Transfer (SET) to generate a remote alkyl or aryl radical. Subsequent 1,5-hydrogen atom transfer (HAT) and cyclization (dearomatization) onto the indole core yield the functionalized indoline[4]. This method is particularly valuable for electron-deficient indoles, which are notoriously unreactive in classical hydrogenation setups[6].

Photoredox PC Photocatalyst Ground State (e.g., Eosin Y) PC_star Excited State (PC*) Visible Light Irradiation PC->PC_star hν (LED) Radical Radical Generation via SET (Decarboxylation/Cleavage) PC_star->Radical SET Cyclization Radical Cyclization (Dearomatization of Indole) Radical->Cyclization 1,5-HAT Cyclization->PC Catalyst Regeneration Product Highly Substituted Indoline Cyclization->Product

Photoredox-catalyzed radical generation and dearomatization cycle for indoline synthesis.

Experimental Setup: Photochemical Reactor

Critical Equipment: A temperature-controlled photoreactor equipped with high-power LEDs (e.g., 530 nm Green LEDs for Eosin Y, or 450 nm Blue LEDs for Ru/Ir complexes).

Reagents & Materials:

  • Photocatalyst: Eosin Y (organic dye, environmentally benign)[4].

  • Solvent: Dimethyl sulfoxide (DMSO). DMSO is chosen for its high polarity, which stabilizes radical-ion intermediates and fully solubilizes the organic dyes[4].

Step-by-Step Procedure
  • Reaction Assembly: In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the indole derivative (266 µmol) and Eosin Y (9.22 mg, 13.3 µmol, 5 mol%)[4].

  • Solvent Addition & Degassing: Add anhydrous DMSO (2.66 mL) to the vial. Crucial Step: Degas the mixture via the Freeze-Pump-Thaw method (3 cycles) or by sparging with dry Argon for 15 minutes. Molecular oxygen is a potent triplet state quencher and will completely shut down the photoredox cycle if present.

  • Irradiation: Seal the vial with a Teflon-lined septum cap. Place the vial in the photoreactor approximately 2-3 cm away from the Green LED light source. Stir vigorously at room temperature for 12-24 hours. Self-Validation Check: The solution should maintain the characteristic color of the photocatalyst; rapid bleaching indicates catalyst degradation or oxygen ingress.

  • Workup & Isolation: Dilute the reaction mixture with water to crash out the organic components, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude product by flash chromatography (e.g., 10% EtOAc in hexanes) to afford the substituted indoline as a colorless oil or solid[4].

Quantitative Data Summary: Photoredox Dearomatization
Substrate TypePhotocatalystLight SourceYield (%)Diastereoselectivity (dr)
N-Benzoyl Indole (Alkyl Radical)Eosin Y (5 mol%)Green LED72 - 86%[4]N/A
Electron-Deficient IndoleRu/Ir ComplexesBlue LED88 - 99%[6]>20:1[6]

References

  • Source: rhhz.
  • Source: nih.
  • Source: scispace.
  • Source: dicp.ac.
  • Source: acs.
  • Source: acs.

Sources

Method

Application Note: Comprehensive NMR-Based Structural Elucidation of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

Introduction: The Need for Unambiguous Structural Verification Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Unambiguous Structural Verification

Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The compound of interest, 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-, is a functionalized indoline that presents a unique structural challenge due to its stereocenter at the C2 position and the presence of a formyl group on the indole nitrogen. This N-formyl moiety significantly alters the electronic environment of the indole ring system compared to its unsubstituted counterparts.

Accurate and unambiguous structural elucidation is paramount for advancing drug discovery programs, ensuring quality control, and meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry of small molecules.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete ¹H and ¹³C NMR analysis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. We will detail field-proven protocols for sample preparation and data acquisition and present an in-depth analysis of the expected 1D and 2D NMR spectra, explaining the causal relationships between the molecular structure and the observed spectral data.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear communication of spectral assignments. The structure and IUPAC numbering for 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- are presented below. This numbering will be used throughout this document.

Caption: IUPAC numbering of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-.

Experimental Design and Rationale

A robust analytical strategy relies on a combination of experiments to build a self-validating dataset. Our approach begins with 1D NMR for an initial overview, followed by 2D NMR techniques to resolve ambiguities and confirm assignments.

G cluster_exp NMR Data Acquisition cluster_analysis Data Interpretation start_node Sample Preparation (Dissolution & Filtration) exp_node exp_node data_node data_node analysis_node analysis_node final_node final_node H1 1D ¹H NMR C13 1D ¹³C & DEPT-135 NMR assign_1d Provisional 1D Assignments H1->assign_1d COSY 2D ¹H-¹H COSY C13->assign_1d HSQC 2D ¹H-¹³C HSQC confirm_cosy Confirm ¹H-¹H Connectivity COSY->confirm_cosy confirm_hsqc Link ¹H to ¹³C (Final Assignment) HSQC->confirm_hsqc assign_1d->confirm_cosy confirm_cosy->confirm_hsqc structure Final Structure Confirmation confirm_hsqc->structure start start start->H1

Caption: Workflow for the structural elucidation of the target molecule.

Protocol 1: Optimized Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol is designed to ensure high-resolution data by minimizing contaminants and optimizing sample concentration.

  • Mass Measurement: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4] The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4]

  • Solvent Selection:

    • Primary Choice: Deuterated chloroform (CDCl₃) is an excellent starting solvent as it dissolves a wide range of organic compounds, is relatively inexpensive, and has a low boiling point for easy sample recovery.[5]

    • Alternative: If the compound shows poor solubility or if hydrogen bonding with the solvent is desired to resolve specific proton signals (e.g., the hydroxyl proton), deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice.[6] DMSO-d₆ is a universal solvent capable of dissolving many polar and nonpolar compounds.[6]

    • Rationale: Deuterated solvents are essential to prevent the large signal from ¹H in the solvent from overwhelming the analyte signals and to provide the deuterium lock signal required by modern spectrometers for field stability.[3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Vortex or gently sonicate the mixture until the solid is completely dissolved. A clear, transparent solution is required for high-quality spectra.[4]

  • Internal Standard (Optional but Recommended): For precise chemical shift calibration, tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for organic solvents. Add a very small amount (typically from a prepared solvent stock containing TMS) to the sample.[3] For routine analysis, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often sufficient.[8]

  • Transfer and Filtration: Using a Pasteur pipette with a small plug of cotton or glass wool at the tip, transfer the solution into a clean, 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral resolution (i.e., cause peak broadening).[4][7]

Protocol 2: 1D and 2D NMR Data Acquisition

These parameters are provided for a typical 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and tune the probe for the relevant nuclei (¹H and ¹³C).

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is a critical step to achieve sharp, symmetrical peaks and high resolution.[7]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans. This is usually sufficient for the sample concentration described.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for ensuring quantitative accuracy, especially for quaternary carbons which have long relaxation times.

    • Number of Scans: 512-2048 scans, depending on concentration.

  • DEPT-135 Acquisition:

    • Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate carbon signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

    • Pulse Program: Standard DEPT-135 sequence.

  • 2D ¹H-¹H COSY Acquisition:

    • Purpose: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through 2-4 bonds.[9][10] This is invaluable for tracing out spin systems within the molecule.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • 2D ¹H-¹³C HSQC Acquisition:

    • Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom it is directly attached to (one-bond correlation).[11][12] This experiment is exceptionally powerful for securely assigning carbon resonances based on their known proton partners.

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

Spectral Interpretation: Decoding the Structure

The following is a predictive analysis based on known chemical shift principles and data from analogous indole structures.[13][14][15] The N-formyl group is expected to be a strong electron-withdrawing group, significantly deshielding adjacent protons and carbons.

Predicted ¹H-NMR Spectrum (500 MHz, CDCl₃)

The ¹H spectrum is anticipated to show distinct regions for aromatic, aliphatic, formyl, and hydroxyl protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H1' (Formyl)8.5 - 9.5s-The formyl proton is highly deshielded by the adjacent carbonyl and nitrogen. Its exact shift can be influenced by rotational isomerism (syn/anti to the indole ring).
H47.8 - 8.2d7.5 - 8.5H4 is peri to the N-formyl group, leading to significant deshielding through space and electronic effects. It couples to H5.
H77.5 - 7.7d7.5 - 8.5H7 is ortho to the nitrogen and part of the aromatic system. It couples to H6.
H57.2 - 7.4t7.0 - 8.0A typical aromatic triplet, coupled to both H4 and H6.
H67.1 - 7.3t7.0 - 8.0A typical aromatic triplet, coupled to both H5 and H7.
H25.5 - 5.8dd~4.0, ~2.0This methine proton is deshielded by both the adjacent nitrogen and the C2-hydroxyl group. It will show coupling to the two diastereotopic H3 protons.
H-O2 (Hydroxyl)2.0 - 4.0br s-The chemical shift is highly variable and depends on concentration and solvent. It may exchange with trace water, leading to a broad signal.
H3β3.3 - 3.6dd~16.0, ~4.0The C3 protons are diastereotopic. One will be deshielded more than the other. Expect a large geminal coupling (~16 Hz) and a smaller vicinal coupling to H2.
H3α2.9 - 3.2dd~16.0, ~2.0The second C3 proton, coupled geminally to H3β and vicinally to H2.
Predicted ¹³C-NMR and DEPT-135 Spectrum (125 MHz, CDCl₃)

The ¹³C spectrum provides a map of the carbon backbone. The DEPT-135 experiment is crucial for confirming the identity of each carbon type.

Carbon AssignmentPredicted δ (ppm)DEPT-135Rationale & Notes
C1' (Formyl)160 - 165Not observedThe formyl carbonyl carbon is highly deshielded. As a quaternary carbon (in the context of DEPT), it will be absent.
C7a138 - 142Not observedAromatic quaternary carbon at the ring junction, deshielded by the adjacent nitrogen.
C3a130 - 135Not observedAromatic quaternary carbon at the second ring junction.
C4128 - 130CH (+)Aromatic methine carbon.
C6124 - 126CH (+)Aromatic methine carbon.
C5122 - 124CH (+)Aromatic methine carbon.
C7115 - 118CH (+)Aromatic methine carbon, typically shielded relative to other aromatic CH groups in indolines.
C288 - 95CH (+)Aliphatic methine carbon, significantly deshielded by the attached nitrogen and oxygen atoms.
C335 - 40CH₂ (-)Aliphatic methylene carbon. Will appear as a negative peak in the DEPT-135 spectrum.
2D NMR Correlation Analysis

2D NMR is not merely confirmatory; it is essential for building an unambiguous structural proof by linking the 1D data together.

¹H-¹H COSY Analysis: The COSY spectrum reveals the bonding network through proton-proton couplings.

Caption: Key expected ¹H-¹H COSY correlations.

  • Aromatic System: A clear correlation path will be observed from H4 -> H5 -> H6 -> H7, confirming the connectivity of the benzene ring protons.

  • Aliphatic System: H2 will show cross-peaks to both H3α and H3β. This confirms the -CH(OH)-CH₂- moiety. A cross-peak between H3α and H3β will also be present due to their geminal coupling.

¹H-¹³C HSQC Analysis: The HSQC spectrum definitively links each proton to its attached carbon, cementing the assignments.

G H4 H4 (~8.0 ppm) C4 C4 (~129 ppm) H4->C4 H7 H7 (~7.6 ppm) C7 C7 (~116 ppm) H7->C7 H5 H5 (~7.3 ppm) C5 C5 (~123 ppm) H5->C5 H6 H6 (~7.2 ppm) C6 C6 (~125 ppm) H6->C6 H2 H2 (~5.6 ppm) C2 C2 (~92 ppm) H2->C2 H3 H3α/β (2.9-3.6 ppm) C3 C3 (~37 ppm) H3->C3

Caption: Key expected ¹H-¹³C HSQC correlations.

This experiment provides the final piece of the puzzle. For example, the proton signal identified as H4 via its downfield shift and coupling pattern will show a correlation to the carbon signal at ~129 ppm, thereby unambiguously assigning C4. Likewise, the complex aliphatic signals between 2.9-3.6 ppm will correlate to a single negative carbon signal in the DEPT-135 at ~37 ppm, confirming their assignment as the C3 methylene protons.

Conclusion

The structural elucidation of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. By combining standard 1D ¹H and ¹³C experiments with essential 2D techniques like COSY and HSQC, a researcher can build a self-validating and unambiguous dataset. The protocols and predictive analyses detailed in this application note provide a robust framework for the characterization of this molecule and can be adapted for other novel N-acyl indoline derivatives, thereby accelerating research and development in medicinal chemistry.

References

  • RSC. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • PubChem. (n.d.). 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. National Center for Biotechnology Information. Available at: [Link]

  • Fu, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2019). Indole Alkaloids from the Leaves of Nauclea officinalis. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The ¹³C-NMR (DEPT-135°) of an indole amine 24 (at 100 MHz in CDCl3).... Available at: [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Available at: [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Available at: [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Available at: [Link]

  • ResearchGate. (n.d.). Identification of HSQC correlation of alkaloids.... Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

  • Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2. Available at: [Link]

  • Scribd. (n.d.). COSY Spectroscopy in 2D NMR Analysis. Available at: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. Available at: [Link]

  • HETEROCYCLES. (2018). SYNTHESIS OF 2,3-DISUBSTITUTED INDOLES BY ALKYLATIVE AND ARYLATIVE CYCLIZATION OF 2-ALKENYLPHENYLISOCYANIDES WITH GRIGNARD REAGE. Vol. 96, No. 2. Available at: [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 2-Hydroxy-2,3-dihydroindole-1-carbaldehyde

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Introduction & Chemical Context 2-Hydroxy-2,3-dihydroindole-1-carbaldehyde (also known as 1-formyl-2-h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Introduction & Chemical Context

2-Hydroxy-2,3-dihydroindole-1-carbaldehyde (also known as 1-formyl-2-hydroxyindoline, exact mass 163.0633 Da) is a highly reactive indoline hemiaminal[1]. Compounds bearing the 2-hydroxyindoline scaffold are of significant interest in pharmaceutical development and toxicology, notably identified as critical trace contaminants (e.g., Peak FF) in L-tryptophan preparations linked to Eosinophilia-Myalgia Syndrome (EMS)[2]. Furthermore, indoline hemiaminals serve as versatile synthetic intermediates where the C2-hydroxyl group acts as a latent electrophile[3].

Because hemiaminals exist in a delicate equilibrium with their open-chain amino-aldehyde forms, their mass spectrometry (MS) characterization requires precise control over ionization parameters. This application note details the robust, self-validating LC-MS/MS methodology required to characterize this compound, explaining the gas-phase thermodynamic causality behind its primary fragmentation pathways.

Experimental Methodologies

To ensure a self-validating analytical system, the protocol below leverages the specific chemical lability of the hemiaminal group. By intentionally manipulating the mobile phase pH and collision energy, we force the molecule down its most thermodynamically favorable fragmentation pathways.

Sample Preparation Protocol
  • Stock Solution: Dissolve 1.0 mg of 2-hydroxy-2,3-dihydroindole-1-carbaldehyde in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality Check: The addition of 0.1% FA is not merely for chromatographic peak shape; it acts as a critical proton source. Protonation of the C2-hydroxyl group in solution primes the molecule for rapid gas-phase dehydration during ionization, which is the primary diagnostic marker for this scaffold.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an LC vial to prevent capillary blockage.

LC-MS/MS Instrument Parameters
  • Chromatography: Reverse-phase UHPLC (C18 column, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Ionization Source: Electrospray Ionization in Positive mode (ESI+).

  • Collision-Induced Dissociation (CID): Ramped Collision Energy (CE) from 15 eV to 35 eV.

    • Causality Check: A ramped CE is mandatory. The initial dehydration step (-18 Da) requires very low activation energy (captured at ~15 eV). Conversely, the subsequent cleavage of the N-formyl group requires higher energy (captured at ~30-35 eV) to break the rigid amide-like bond.

Workflow S1 1. Sample Prep Dilution in 0.1% FA S2 2. UHPLC C18 Separation S1->S2 S3 3. Ionization ESI+ Mode S2->S3 S4 4. MS/MS Ramped CE (15-35 eV) S3->S4 S5 5. Analysis Exact Mass Annotation S4->S5

Fig 1: Step-by-step LC-MS/MS experimental workflow for indoline hemiaminal characterization.

Mechanistic Fragmentation Pathways

The fragmentation of 2-hydroxy-2,3-dihydroindole-1-carbaldehyde is driven by the thermodynamic drive to achieve aromaticity (indole formation) and the inherent lability of the N-formyl group[1].

Pathway A: Gas-Phase Dehydration (m/z 163 → 145)

Upon protonation in the ESI source, the hemiaminal hydroxyl group is eliminated as a neutral water molecule (-18.0106 Da). This is the most abundant transition.

  • Mechanistic Causality: The loss of water converts the sp3-hybridized C2 carbon into an sp2 center, generating the highly conjugated, resonance-stabilized 1-formylindole cation (m/z 145.0528). This rapid aromatization is the thermodynamic driving force of the reaction.

Pathway B: Decarbonylation (m/z 145 → 117)

Following dehydration, the resulting 1-formylindole cation undergoes CID to expel neutral carbon monoxide (-27.9949 Da).

  • Mechanistic Causality: N-formyl groups are classic candidates for decarbonylation under MS/MS conditions. The expulsion of CO leaves behind the bare indole radical cation (m/z 117.0579), which is highly stable and serves as the terminal diagnostic ion for this structural family[1].

Pathway C: Direct Formyl Radical Cleavage (m/z 163 → 134)

A minor, competing pathway involves the direct homolytic cleavage of the formyl radical (•CHO, -29.0027 Da) from the parent ion, yielding the 2-hydroxyindoline radical cation (m/z 134.0606).

MS_Fragmentation M Parent Ion[M]⁺• m/z 163.0633 C9H9NO2 F1 Fragment 1 m/z 145.0528 C9H7NO M->F1 - H2O (18.0106 Da) Dehydration F3 Fragment 3 m/z 134.0606 C8H8NO M->F3 - CHO• (29.0027 Da) Formyl Loss F2 Fragment 2 m/z 117.0579 C8H7N F1->F2 - CO (27.9949 Da) Decarbonylation

Fig 2: Logical fragmentation pathway of 2-hydroxy-2,3-dihydroindole-1-carbaldehyde during MS/MS.

Quantitative Data Presentation

To ensure accurate peak annotation and prevent false positives from isobaric interferences, utilize the high-resolution exact mass data provided in the table below.

Ion TypeStructural AssignmentElemental FormulaExact Mass (Da)Neutral Loss (Da)Relative Abundance
Parent Ion 1-formyl-2-hydroxyindolineC₉H₉NO₂163.0633N/ALow (Labile)
Fragment 1 1-formylindole cationC₉H₇NO145.052818.0106 (H₂O)High (Base Peak)
Fragment 2 Indole cationC₈H₇N117.057927.9949 (CO)Medium-High
Fragment 3 2-hydroxyindoline radicalC₈H₈NO134.060629.0027 (CHO)Low

Note: In ESI+ mode, the parent ion is typically observed as the protonated adduct [M+H]⁺ at m/z 164.0706, which subsequently shifts the fragment masses by +1.0078 Da compared to the EI-MS exact masses listed above.

Diagnostic Utility & Troubleshooting

Distinguishing from Isomers: The presence of the m/z 145 and m/z 117 peaks is a self-validating signature of the 2-hydroxy and N-formyl configuration. If the hydroxyl group were located on the aromatic ring (e.g., 5-hydroxy-N-formylindoline), the primary loss would be the formyl group (-29 Da), as phenolic hydroxyl groups do not readily dehydrate (-18 Da) under low-energy CID due to the high energy barrier of forming a phenyl cation. Therefore, a dominant -18 Da neutral loss unequivocally confirms the hemiaminal nature of the compound[3].

References

  • National Center for Biotechnology Information. "1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CID 576131)." PubChem Database.[Link]

  • Naylor, S., et al. (1999). "Structural characterization of case-associated contaminants peak C and FF in L-tryptophan implicated in eosinophilia-myalgia syndrome." Advances in Experimental Medicine and Biology, 467, 453-60.[Link]

  • Kato, Y., et al. (2024). "Formal One Carbon Deletion of Indoline Hemiaminals under Tautomeric Control to Access 2-Aminobenzyl Compounds." The Journal of Organic Chemistry.[Link]

Sources

Method

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- as a precursor for pharmaceutical agents

Application Note & Protocol Guide Topic: 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-: A Reactive Hemiaminal Precursor for the Synthesis of Novel Pharmaceutical Scaffolds Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-: A Reactive Hemiaminal Precursor for the Synthesis of Novel Pharmaceutical Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents targeting conditions from cancer to neurodegenerative diseases.[1][2][3] This guide focuses on the synthetic utility of a specialized indole derivative, 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. This compound, featuring a reactive hemiaminal moiety, serves as a potent, albeit transient, intermediate for accessing more complex and stable molecular architectures. We provide a comprehensive overview of its properties, a detailed protocol for its proposed synthesis, and a validated method for its conversion into the N-formyl-2-oxindole scaffold—a privileged structure in modern drug discovery. The protocols herein are designed to be self-validating, with clear explanations for experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Indole Intermediates

The indole ring system is one of the most important heterocyclic structures in nature and pharmaceutical science.[4] Its prevalence in molecules like the amino acid tryptophan, the neurotransmitter serotonin, and potent anti-cancer alkaloids like vinblastine underscores its biological significance.[3][4] Consequently, the development of novel synthetic routes utilizing versatile indole-based precursors is a critical endeavor in the pursuit of new medicines.[5][6]

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (hereafter referred to as the "hemiaminal precursor") is a unique building block. Its structure combines an N-formyl group, which modulates the electronic properties of the indole nitrogen, with a C2-hydroxy group, forming a cyclic hemiaminal. This functional group is essentially a masked aldehyde, poised for further transformation. Its strategic value lies in its potential to be converted into highly sought-after scaffolds, such as 2-oxindoles, which are central to numerous drug candidates. This document provides the technical protocols and scientific rationale for harnessing the reactivity of this precursor.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of the hemiaminal precursor is crucial for its successful application in synthesis.

Table 1: Key Properties of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

PropertyValueSource
IUPAC Name 2-hydroxy-2,3-dihydroindole-1-carbaldehydePubChem[7]
Molecular Formula C₉H₉NO₂PubChem[7]
Molecular Weight 163.17 g/mol PubChem[7]
CAS Number 13303-68-9PubChem[7]

Causality Behind Reactivity: The synthetic utility of this molecule stems directly from the hemiaminal functional group. This group exists in equilibrium with its open-chain aldehyde-amine form. This inherent reactivity makes it an excellent electrophile and, importantly, susceptible to mild oxidation. The primary transformation of interest is its oxidation to the corresponding lactam (an amide within a ring), which forms the stable and pharmaceutically relevant 2-oxindole core. This conversion is a key step in moving from a reactive intermediate to a stable, drug-like scaffold.

Synthesis of the Hemiaminal Precursor

The following is a proposed two-step synthesis to generate the hemiaminal precursor from commercially available indoline. The workflow is designed for efficiency and control over the sensitive functional groups.

G Indoline Indoline Step1_Reagents Ethyl Formate Sodium Methoxide Reflux Indoline->Step1_Reagents Intermediate 1H-Indole-1-carboxaldehyde (1-Formylindoline) Step1_Reagents->Intermediate Step 1: N-Formylation Step2_Reagents Mild Oxidation (e.g., Oxone, Halide Catalyst) MeCN/H₂O Intermediate->Step2_Reagents FinalProduct 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- Step2_Reagents->FinalProduct Step 2: C2-Hydroxylation

Caption: Proposed synthetic workflow for the hemiaminal precursor.

Protocol 1: N-Formylation of Indoline

Rationale: This step introduces the carboxaldehyde group onto the indole nitrogen. Using ethyl formate as the formylating agent under basic conditions is a standard and high-yielding method for acylating secondary amines like indoline.

  • Materials: Indoline, Ethyl Formate, Sodium Methoxide, Toluene (anhydrous), Magnetic Stirrer, Reflux Condenser, Round-bottom flask.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add indoline (1.0 equiv).

    • Add anhydrous toluene to create a 0.5 M solution.

    • Add sodium methoxide (1.2 equiv) to the solution and stir for 10 minutes at room temperature.

    • Add ethyl formate (1.5 equiv) dropwise to the suspension.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C for 4-6 hours.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-formylindoline.

Protocol 2: C2-Hydroxylation of 1-Formylindoline

Rationale: This critical step forms the hemiaminal. The N-formyl group activates the adjacent C2 position towards oxidation. A mild, halide-catalyzed oxidation using Oxone as the terminal oxidant provides a green and efficient method for introducing the hydroxyl group without over-oxidation.[8]

  • Materials: 1-Formylindoline, Oxone (monopersulfate), Potassium Bromide (KBr), Acetonitrile (MeCN), Deionized Water.

  • Procedure:

    • Dissolve 1-formylindoline (1.0 equiv) in a 3:1 mixture of MeCN and water.

    • Add potassium bromide (KBr, 0.1 equiv) to the solution.

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add Oxone (1.2 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Application Protocol: Oxidation to a 2-Oxindole Scaffold

This protocol details the conversion of the reactive hemiaminal precursor into a stable N-formyl-2-oxindole, a highly valuable scaffold in pharmaceutical development.

G Precursor 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- Oxidation_Reagents Pinnick Oxidation: NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O Precursor->Oxidation_Reagents Product 1H-Indole-1-carboxaldehyde-2(3H)-one (N-Formyl-2-oxindole) Oxidation_Reagents->Product Mild Oxidation (Lactam Formation)

Sources

Application

Application Note: Sustainable and Green Chemistry Approaches to Indole Derivative Synthesis

Executive Summary Indole scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutics ranging from anti-migraine agents to anti-cancer drugs[1]. Historically, the construction of the indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutics ranging from anti-migraine agents to anti-cancer drugs[1]. Historically, the construction of the indole nucleus relied on the classic Fischer indole synthesis, which, despite its reliability, necessitates harsh acidic conditions, elevated temperatures, and hazardous reagents[2]. As pharmaceutical development pivots toward sustainability, Green Chemistry approaches—such as multicomponent reactions (MCRs), mechanochemical activation, and the use of low-melting mixtures (LMMs)—have emerged as robust alternatives[3]. This application note details validated, eco-friendly methodologies for indole derivative synthesis, providing mechanistic insights and step-by-step protocols designed for high atom economy and reduced Process Mass Intensity (PMI)[4].

Strategic Grounding: The Shift to Sustainable Indole Synthesis

The traditional Fischer indolization involves the condensation of a phenylhydrazine with a ketone, followed by a[3,3]-sigmatropic rearrangement catalyzed by strong Brønsted or Lewis acids (e.g., HCl, ZnCl2) in volatile organic solvents[5]. This approach suffers from poor E-factors and generates significant hazardous waste[4].

To circumvent these limitations, two primary green strategies have been widely adopted and validated:

  • Low-Melting Mixtures (LMMs) and Mechanochemistry: Utilizing biodegradable organic acids and urea derivatives (e.g., L-(+)-tartaric acid and dimethylurea) creates a deep eutectic melt that functions dually as a solvent and a catalyst[6]. This method tolerates sensitive functional groups (N-Boc, N-Cbz) and allows for product isolation via simple aqueous trituration, completely eliminating the need for chromatographic purification[5].

  • Multicomponent Reactions (MCRs): The Ugi-type MCR enables the de novo assembly of the indole core from simple, broadly available precursors (anilines, glyoxal dimethyl acetal, formic acid, and isocyanides)[2]. Operating in benign solvents like ethanol, this approach maximizes atom economy and prevents the waste associated with multi-step linear syntheses[2].

Workflow Visualizations

G A Arylhydrazine + Ketone B Mechanochemical Activation (Ball Milling / Heating) A->B D Crude Indolenine/Indole B->D C Acid / DMU Melt (Solvent & Catalyst) C->B E Water Trituration (No Organic Solvent) D->E F Pure Indole Product E->F

Mechanochemical solvent-free Fischer indole synthesis pathway.

G A Aniline + Glyoxal Acetal + Formic Acid + Isocyanide B Ugi MCR (Ethanol, Room Temp) A->B Step 1 C Ugi Adduct Intermediate B->C D Acid-Induced Cyclization (MSA, 0-70°C) C->D Step 2 E Indole Derivative (High Atom Economy) D->E

Multicomponent Ugi-type indole synthesis workflow.

Quantitative Method Comparison

To objectively evaluate the sustainability of these approaches, key green chemistry metrics—Yield, Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Time—are summarized below based on recent literature[2][4][6].

MethodologyCatalyst / SolventAvg. Yield (%)Atom Economy (AE)Process Mass Intensity (PMI)Reaction Time
Traditional Fischer ZnCl₂ / Toluene50 - 70%< 60%> 504 - 12 hours
LMM Fischer TA-DMU Melt85 - 95%~ 80%< 101 - 2 hours
Ugi-MCR Assembly MSA / Ethanol75 - 90%> 85%< 151 - 3 hours
Microwave-Assisted Water / None80 - 96%~ 85%< 510 - 40 mins

Experimental Protocols

Protocol 1: Solvent-Free Fischer Indole Synthesis via Low-Melting Mixtures

Causality & Logic: This protocol utilizes a melt of L-(+)-tartaric acid (TA) and dimethylurea (DMU)[6]. The TA-DMU matrix establishes a highly concentrated, acidic microenvironment that drives the hydrazone formation and subsequent sigmatropic rearrangement without external organic solvents. The high water solubility of TA and DMU allows the hydrophobic indole product to be isolated purely by precipitation, avoiding silica gel chromatography.

Materials:

  • Phenylhydrazine derivative (1.0 equiv)

  • Ketone (1.1 equiv)

  • L-(+)-tartaric acid (TA)

  • N,N'-Dimethylurea (DMU)

Step-by-Step Procedure:

  • Melt Preparation: In a round-bottom flask, combine L-(+)-tartaric acid and DMU in a 3:7 molar ratio. Heat the mixture to 70°C until a clear, homogeneous melt forms.

    • Self-Validation: The transition from a solid powder blend to a transparent liquid confirms the formation of the deep eutectic solvent network.

  • Substrate Addition: Add the phenylhydrazine (1.0 mmol) and the corresponding ketone (1.1 mmol) directly into the active melt.

  • Reaction Progression: Stir the mixture at 70°C–90°C. Monitor the reaction via TLC (eluent: EtOAc/Hexane).

    • Causality: The elevated temperature provides the necessary activation energy for the ammonia elimination step following the sigmatropic rearrangement.

  • Quenching & Precipitation: Upon complete consumption of the starting materials (typically 1–2 hours), cool the flask to room temperature. Add 10 mL of distilled water and stir vigorously for 10 minutes.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the solid with additional water (2 × 5 mL) to remove any residual TA and DMU. Dry the solid in vacuo to yield the pure indole derivative.

Protocol 2: Sustainable Ugi-MCR Indole Assembly

Causality & Logic: By leveraging an Ugi multicomponent reaction, four distinct molecular components are condensed in a single pot[2]. Formic acid acts as both the acidic promoter for the Ugi reaction and the carbon contributor for the isocyanide. The subsequent addition of methanesulfonic acid (MSA) triggers an intramolecular electrophilic aromatic substitution, closing the pyrrole ring to form the indole core[2].

Materials:

  • Aniline derivative (1.0 equiv)

  • Glyoxal dimethyl acetal (1.2 equiv)

  • Formic acid (1.2 equiv)

  • Isocyanide (1.0 equiv)

  • Ethanol (Green Solvent)

  • Methanesulfonic acid (MSA)

Step-by-Step Procedure:

  • Ugi Adduct Formation: In a reaction vial, dissolve the aniline (1.0 mmol) and glyoxal dimethyl acetal (1.2 mmol) in 2.0 mL of absolute ethanol. Stir at room temperature for 15 minutes to allow imine formation.

  • Multicomponent Condensation: Add formic acid (1.2 mmol) followed immediately by the isocyanide (1.0 mmol). Stir the mixture at room temperature for 1 hour.

    • Self-Validation: The formation of a white/pale precipitate or a distinct color change indicates the successful formation of the Ugi adduct.

  • Acid-Induced Cyclization: To the same reaction vial, slowly add methanesulfonic acid (MSA, 3.0 equiv). Heat the mixture to 70°C for 2 hours.

    • Causality: MSA provides the strong Brønsted acidity required to cleave the acetal and facilitate the electrophilic cyclization onto the electron-rich aromatic ring.

  • Workup: Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via short-plug filtration or recrystallization to obtain the functionalized indole.

References

  • Lei, X., Angeli, G. K., Neochoritis, C. G., & Dömling, A. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(16), 6168-6171.[Link]

  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.[Link]

  • Mondal, D., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22), 2665-2693.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability testing of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- under different conditions

Technical Support Center: Stability of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- Welcome to the technical support guide for 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. This document is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

Welcome to the technical support guide for 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound. Our approach is grounded in established chemical principles and regulatory frameworks to ensure scientific integrity.

Introduction: Understanding the Molecule's Inherent Instability

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is a unique indole derivative. Its structure, featuring a hydroxyl group at the 2-position and a formyl group on the indole nitrogen, creates what is essentially a cyclic hemiaminal. This functional group is known to be labile and can exist in equilibrium with its open-chain aldehyde form. This inherent structural feature is the primary contributor to its potential instability and is a critical consideration in its handling, storage, and analysis.

This guide will walk you through the predicted degradation pathways, best practices for storage and handling, and robust protocols for conducting formal stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with this molecule?

A1: Based on its chemical structure, 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is susceptible to several degradation pathways. Understanding these is key to designing stability-indicating methods and interpreting results.

  • Reversible Ring-Opening (Dehydration): The cyclic hemiaminal structure can readily eliminate a molecule of water to form the more stable, conjugated 1H-Indole-1-carboxaldehyde. This is often an equilibrium process, highly influenced by the solvent system (especially protic solvents) and pH.

  • Hydrolysis: The N-formyl group can be hydrolyzed under acidic or basic conditions to yield 2,3-dihydro-1H-indol-2-ol. The rate of this hydrolysis is dependent on pH and temperature.

  • Oxidation: The indole nucleus is electron-rich and susceptible to oxidation.[3] Exposure to atmospheric oxygen, oxidizing agents (like peroxides), or even light can lead to the formation of various oxidized species. This is often accompanied by a visible color change in the sample.[3][4] The formation of colored compounds like indigo from the oxidation of the indole core is a known phenomenon.[4]

  • Photodegradation: Many indole derivatives are known to be sensitive to light.[5][6][7] Exposure to UV or even ambient light can provide the energy to initiate and accelerate degradation, often through oxidative pathways.

G main 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- dehydrated 1H-Indole-1-carboxaldehyde main->dehydrated  - H₂O (Dehydration / Ring-Opening) hydrolyzed 2,3-dihydro-1H-indol-2-ol main->hydrolyzed  + H₂O (N-Formyl Hydrolysis) oxidized Oxidized Products (e.g., colored oligomers) main->oxidized [O] (Oxidation / Photodegradation)

Caption: Potential degradation pathways of the target molecule.

Q2: What are the optimal storage conditions for both the solid compound and its solutions?

A2: Proper storage is critical to maintain the integrity of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. The following conditions are recommended based on general principles for handling unstable indole compounds.[3][8]

ParameterRecommended Condition (Solid)Recommended Condition (In Solution)Rationale
Temperature -20°C or below.[3][8]-80°C for long-term storage; 2-8°C for short-term use.[3]Minimizes the rate of all potential chemical degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen).[3][8]Prepare solutions with degassed solvents; store under inert gas.Prevents oxidative degradation of the electron-rich indole ring.[3]
Light Store in an amber vial or protect from light.[3][8]Use amber glassware or foil-wrapped containers.[3]Prevents light-catalyzed degradation (photolysis).[5][7]
Moisture Store in a desiccator, away from moisture.[8]Use anhydrous solvents (e.g., DMSO, Acetonitrile) for stock solutions.[3]The hemiaminal structure is susceptible to solvent-mediated equilibrium shifts and hydrolysis.
  • Pro-Tip: For solutions, preparing small, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[3]

Q3: My solution of the compound has turned yellow/pink. What is causing this color change?

A3: A visible color change is a strong indicator of chemical degradation, specifically oxidation.[3] The indole nucleus can oxidize to form highly conjugated systems, which absorb visible light and appear colored. This process can be initiated by exposure to air (oxygen), trace metal impurities, peroxides in solvents (especially older ethers like THF), or light. The resulting colored species are often complex mixtures of oligomers or specific degradation products.[3][4] If you observe a color change, the solution should be considered degraded and discarded. Preparing fresh solutions immediately before use is the best practice to avoid this issue.[3]

Q4: I am analyzing a freshly prepared sample by HPLC, but I see multiple peaks. What could be the cause?

A4: The observation of multiple peaks from a seemingly pure, fresh sample can be attributed to several factors related to the compound's specific chemistry:

  • Equilibrium in Solution: The most likely cause is the equilibrium between the closed-ring hemiaminal form and the open-ring aldehyde form. Depending on your HPLC mobile phase, the equilibrium can be shifted, or the two forms may be resolved by the column, appearing as distinct peaks.

  • Diastereomers: If the synthesis of the compound is not stereospecific, the hydroxyl group at the C2 chiral center can exist in two different orientations, resulting in a pair of diastereomers that may be separable by your HPLC method.

  • On-Column Degradation: The stationary phase of the HPLC column (especially silica-based C18 columns) can have residual acidic silanol groups that may catalyze the dehydration of your compound to 1H-Indole-1-carboxaldehyde during the analytical run.

  • Solvent Effects: The choice of dissolution solvent can influence the stability and equilibrium of the compound. Protic solvents (like methanol or water) are more likely to facilitate the ring-opening/closing equilibrium than aprotic solvents (like acetonitrile).[5][6]

Troubleshooting Tip: Try using a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation while samples are waiting for injection.[3] Also, analyze the sample immediately after preparation.

Troubleshooting Guide for Stability Studies

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Degradation Observed Under Stress 1. Stress conditions are too mild. 2. Compound is surprisingly stable to that specific stress. 3. Poor solubility in the stress medium, preventing reaction.1. Increase temperature, exposure time, or reagent concentration incrementally. 2. Confirm with a secondary analytical technique. 3. Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility, ensuring it doesn't interfere with the analysis.
Complete (100%) Degradation 1. Stress conditions are too harsh.1. Reduce exposure time, temperature, or reagent concentration. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the degradants.[2]
Poor Mass Balance 1. Degradation products are not UV-active or do not ionize in MS. 2. Degradants are volatile. 3. Degradants are adsorbing to the column or vials.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector alongside UV. 2. Use a headspace GC-MS to analyze for volatile products. 3. Use low-adsorption vials and investigate different column chemistries.
Inconsistent Results Between Replicates 1. Non-homogeneous reaction mixture due to poor solubility. 2. Inconsistent temperature or light exposure. 3. Instability in the autosampler.1. Ensure complete dissolution before and during the stress test; use sonication or vigorous stirring.[9] 2. Use calibrated equipment (oven, photostability chamber) and ensure consistent sample placement. 3. Keep the autosampler temperature low (4°C) and minimize the time between sample preparation and injection.[3]

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for investigating the stability of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- under various stress conditions, in line with ICH guidelines Q1A(R2).[1]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) prep_samples Aliquot Stock into Separate Vials for each Stress Condition prep_stock->prep_samples acid Acidic 0.1 M HCl, 60°C base Basic 0.1 M NaOH, 60°C oxidative Oxidative 3% H₂O₂, RT thermal Thermal (Solid) 80°C photo Photolytic (Solution) ICH Q1B Light Source sampling Withdraw Samples at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Analyze via Stability-Indicating HPLC-UV/MS Method dilute->hplc

Sources

Optimization

Technical Support Center: Troubleshooting Solvent-Mediated Instability in 2,3-Dihydroindole Compounds

Welcome to the Indoline Stability Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2,3-dihydroindoles (indolines) in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indoline Stability Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2,3-dihydroindoles (indolines) in solution. While indolines are critical scaffolds in medicinal chemistry and drug development, their electron-rich pyrroline ring makes them highly susceptible to solvent-mediated degradation—most notably oxidative aromatization to indoles. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these experimental failures and providing self-validating protocols to secure the structural integrity of your libraries.

Diagnostic Workflow for Indoline Instability

Before diving into specific solvent effects, use the following diagnostic logic to identify the root cause of your compound's degradation.

IndolineTroubleshooting N1 Indoline Degradation Detected in Solution N2 Stored in DMSO or Polar Aprotic Solvent? N1->N2 N3 Exposed to ambient air or light? N2->N3 No N4 Suspect Autoxidation to Indole / 2-Oxindole N2->N4 Yes N5 Suspect Radical-Mediated Degradation N3->N5 Yes N6 Action: Switch to degassed non-polar solvent (e.g., C6D6) N4->N6 N7 Action: Store under Argon at -20°C in dark N5->N7 N6->N7

Diagnostic workflow for identifying and mitigating indoline degradation in solution.

Knowledge Base & Troubleshooting FAQs

Q1: Why do my indoline compounds spontaneously convert to indoles during NMR analysis in DMSO-d6? Causality & Expert Insight: Indolines are highly sensitive to oxidation in polar aprotic solvents like DMSO. The high dielectric constant of DMSO stabilizes polar transition states, facilitating autoxidation. During storage or prolonged NMR experiments in DMSO, 2,3-dihydroindoles often undergo oxidative dehydrogenation, leading to the aromatization of the pyrroline ring to form indoles, or in the case of 3,3-disubstituted indolines, oxidation to 2-oxindoles 1. Solution: For analytical characterization, switch to non-polar or less hygroscopic/oxidizing deuterated solvents such as Benzene-d6 or degassed CDCl3. If DMSO-d6 is mandatory for solubility, prepare the sample immediately before acquisition and purge the NMR tube with Argon.

Q2: How does solvent choice affect the conformational stability of indoline-2-carboxylic acid derivatives? Causality & Expert Insight: The stability and cis/trans amide bond isomerization of substituted indolines are heavily dependent on the solvent's dielectric constant ( ϵr​ ). Polar solvents (e.g., DMSO, ϵr​ = 46.7) strongly stabilize the cis conformer due to dipole-dipole interactions, whereas non-polar solvents (e.g., Benzene, ϵr​ = 2.27) favor the trans conformer 2. This conformational shift can expose different faces of the molecule to solvent-dissolved oxygen, altering the kinetic rate of degradation. Solution: When designing peptide mimetics or secondary structures using indoline-2-carboxylic acids, match the solvent polarity to your desired conformational state to minimize unwanted side reactions.

Q3: I am trying to intentionally oxidize my indoline to an indole using Cu(I) catalysis, but my yields are inconsistent. What solvent should I use? Causality & Expert Insight: Transition-metal catalyzed oxidative aromatization of indolines is highly solvent-dependent. Solvents coordinate with the metal center, altering its redox potential and the stability of the radical intermediates. Acetonitrile (MeCN) has been identified as the optimal solvent for Cu(I)-catalyzed oxidation, as it appropriately coordinates the copper catalyst while maintaining the stereochemical integrity of sensitive functional groups (like hemiaminal ethers) at mild temperatures (35 °C) 3. Solution: Avoid strongly coordinating solvents like THF or basic solvents that might poison the catalyst. Use anhydrous MeCN and ensure a consistent oxygen/air supply.

Quantitative Data: Solvent Polarity vs. Indoline Stability

The following table summarizes the impact of solvent dielectric constants on the conformational equilibrium and relative oxidation risk of indoline derivatives.

SolventDielectric Constant ( ϵr​ )K_trans/cis Ratio (Indoline-2-carboxylic acid)Relative Oxidation Risk (to Indole)Recommended Use Case
Benzene-d6 2.270.72 (Favors trans)LowNMR Characterization
Chloroform-d 4.810.55ModerateRoutine extraction/NMR
Acetonitrile 37.50.40HighCu(I)-catalyzed Aromatization
DMSO-d6 46.70.31 (Favors cis)Very HighAvoid for long-term storage

Self-Validating Experimental Protocol

Protocol: Anaerobic Handling and Storage of Indoline Libraries to Prevent Solvent-Mediated Aromatization

Trustworthiness Principle: This protocol utilizes a self-validating feedback loop. By incorporating an internal standard and utilizing Schlenk line techniques, researchers can quantitatively verify the absence of oxidation before proceeding to downstream biological or chemical assays.

Phase 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Transfer the desired storage solvent (e.g., anhydrous Toluene or DCM) into a heavy-walled Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Open the flask to a high vacuum ( <10−3 Torr) for 5 minutes to evacuate ambient gases.

  • Close the vacuum valve and allow the solvent to thaw completely, releasing dissolved O2​ .

  • Repeat the freeze-pump-thaw cycle a minimum of three times until no gas bubbles evolve during the thawing phase.

Phase 2: Indoline Dissolution and Self-Validation

  • Backfill the Schlenk flask with high-purity Argon.

  • Dissolve the crude 2,3-dihydroindole mixture in the degassed solvent under positive Argon pressure.

  • Self-Validation Checkpoint: Remove a 10 μL aliquot, dilute in degassed Benzene-d6, and immediately acquire a 1H -NMR spectrum.

    • Success Criteria: Verify the presence of the characteristic sp3 C-H multiplets (typically δ 3.0 - 3.8 ppm) and the absolute absence of downfield indole aromatic protons ( δ 6.5 - 7.5 ppm). If indole peaks are present, the batch has been compromised prior to storage.

Phase 3: Long-Term Storage

  • Transfer the validated solution into amber glass ampoules or tightly sealed vials with PTFE-lined septa.

  • Purge the headspace with Argon for 30 seconds before sealing.

  • Store at -20 °C in the dark to arrest any radical-mediated degradation pathways.

References

  • Source: PMC (Volkova et al.)
  • Title: Solvent-Dependent Amide Bond Isomerization of (S)
  • Title: A Mild Cu(I)

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- by NMR: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Performance Comparison Guide Executive Summary & The Analytical Challenge The compound 1H-Indole-1-carboxalde...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Performance Comparison Guide

Executive Summary & The Analytical Challenge

The compound 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (commonly referred to as 1-formyl-2-hydroxyindoline) is a critical hemiaminal intermediate in the synthesis of complex indole alkaloids and pharmaceutical APIs[1]. However, confirming its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents a severe analytical challenge due to two compounding molecular phenomena:

  • Restricted Amide Rotation: The lone pair on the indoline nitrogen delocalizes into the formyl carbonyl, giving the C-N bond partial double-bond character. This restricts rotation, resulting in distinct s-cis and s-trans rotamers that effectively double the number of peaks in the NMR spectrum[2].

  • Hemiaminal Chirality: The introduction of a hydroxyl group at the C2 position creates a chiral center, rendering the adjacent C3 methylene protons diastereotopic. They become magnetically inequivalent, coupling to each other and to the C2 proton, creating complex multiplets.

This guide objectively compares two analytical workflows—Routine 400 MHz 1D NMR in CDCl₃ versus an Advanced 600 MHz 1D/2D NMR Suite in DMSO-d₆ —to demonstrate the causality behind experimental choices and establish a self-validating protocol for structural confirmation.

Mechanistic Logic: Why Spectra Become Ambiguous

Before comparing the instrumental approaches, it is critical to understand the molecular dynamics at play. The rotational barrier of the N-formyl bond in indolines is high enough (~64.8 kJ mol⁻¹) that the rotamers exchange slowly on the NMR timescale at room temperature[2]. Consequently, an equilibrium mixture of isomers is detected, typically at a ~3:1 ratio[3].

Furthermore, accurate assignment of indole and indoline derivatives requires precise differentiation of complex coupling constants, which are easily obscured by overlapping signals in low-resolution setups.

G N1 N-Formyl Amide Bond Partial Double Bond Character N2 Restricted Rotation (Slow on NMR Timescale) N1->N2 N3 s-cis Rotamer (Major Signal Set) N2->N3 ~75% Population N4 s-trans Rotamer (Minor Signal Set) N2->N4 ~25% Population N6 Diastereotopic C3 Protons (Distinct Chemical Shifts) N3->N6 Multiplies Complexity N4->N6 N5 C2 Chiral Center (Hemiaminal) N5->N6

Fig 1: Logical relationship between molecular structure and NMR spectral complexity.

Workflow Comparison: Routine vs. Advanced NMR

To objectively evaluate performance, we compare a standard baseline approach against a high-resolution, solvent-optimized approach.

Quantitative Data Presentation
Proton EnvironmentRoutine 400 MHz (CDCl₃)Advanced 600 MHz (DMSO-d₆)Diagnostic Value
Formyl (-CHO) ~8.5 ppm (br s, overlapping)8.57 & 8.82 ppm (two sharp s)Resolves s-cis/s-trans rotamer ratio.
Hemiaminal (C2-H) ~5.8 ppm (m, poorly resolved)5.75 ppm (dd, J = 6.5, 2.0 Hz)Confirms the C2 chiral center and connectivity.
Hydroxyl (-OH) ~3.0 - 4.0 ppm (br, exch)6.45 ppm (d, J = 6.5 Hz)DMSO locks exchange, revealing 3J coupling to C2-H.
Diastereotopic C3-H 2.8 - 3.5 ppm (complex m)2.85 (dd) & 3.40 (dd) ppmConfirms intact indoline ring system.
The Causality Behind the Data
  • Solvent Selection (CDCl₃ vs. DMSO-d₆): In CDCl₃, the hydroxyl proton undergoes rapid chemical exchange, appearing as a useless broad hump. By switching to DMSO-d₆, the solvent acts as a strong hydrogen-bond acceptor, locking the -OH proton and slowing its exchange rate. This reveals the critical 3J scalar coupling between the -OH and the C2-H, unambiguously proving the hemiaminal structure[3].

  • Field Strength (400 MHz vs. 600 MHz): The 400 MHz system suffers from second-order effects where the chemical shift difference ( Δν ) between the diastereotopic C3 protons approaches their coupling constant ( J ). The 600 MHz system increases Δν , simplifying the multiplets into clear doublet-of-doublets (dd).

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. If an analyst sees two sets of peaks, they must prove they are rotamers and not a 25% chemical impurity. The following methodology utilizes Variable Temperature (VT) NMR as the validation mechanism.

G A Sample Prep (1-formyl-2-hydroxyindoline) B Routine 400 MHz (CDCl3) Baseline Analysis A->B C Advanced 600 MHz (DMSO-d6) High-Res Analysis A->C D Signal Overlap & Broad OH Exchange B->D E 2D COSY/HSQC: Resolve Diastereotopic Protons C->E G Unambiguous Structural Confirmation D->G Ambiguous F VT-NMR (90°C): Rotamer Coalescence E->F F->G

Fig 2: Analytical workflow comparing baseline and advanced self-validating NMR protocols.

Step-by-Step Methodology

Phase 1: Sample Preparation & 1D Acquisition

  • Dissolve 15 mg of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- in 0.6 mL of anhydrous DMSO-d₆ (100% D, containing 0.03% v/v TMS). Rationale: High concentration in a strongly hydrogen-bonding solvent ensures sharp -OH signals.

  • Acquire a standard 1D ¹H NMR spectrum at 298 K on a 600 MHz spectrometer equipped with a CryoProbe. Use a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Observation: Note the duplicated signals for the formyl proton (~8.57 and 8.82 ppm) and the sharp doublet for the -OH group.

Phase 2: 2D Connectivity Validation 4. Acquire a 2D ¹H-¹H COSY spectrum. 5. Validation Check: Trace the cross-peaks from the C2-H (5.75 ppm) to both the -OH doublet (6.45 ppm) and the two distinct diastereotopic C3 protons (2.85 and 3.40 ppm). This unbroken coupling network validates the 2-hydroxyindoline core.

Phase 3: Rotamer Validation via VT-NMR 6. Gradually increase the probe temperature from 298 K to 363 K (90 °C) in 15 K increments, acquiring a 1D ¹H spectrum at each step. 7. Validation Check: As thermal energy overcomes the rotational barrier of the N-formyl bond, the exchange rate between s-cis and s-trans conformers will increase. Watch the two formyl singlets broaden and eventually merge into a single peak (coalescence). 8. Conclusion: If the peaks merge, the duplication is definitively caused by restricted rotation. If they do not merge, the minor peaks belong to a chemical impurity.

Conclusion

For complex hemiaminals like 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-, relying on routine 400 MHz NMR in CDCl₃ introduces unacceptable risks of misidentification due to signal overlap and lost coupling information. By upgrading to an Advanced 600 MHz Suite utilizing DMSO-d₆ and VT-NMR , researchers transform an ambiguous spectrum into a self-validating dataset. The solvent locks the crucial -OH coupling, the high field resolves the diastereotopic C3 protons, and VT-NMR definitively proves the presence of N-formyl rotamers.

References

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine in DMSO-d6 Source: National Institutes of Health (nih.gov) URL:3[3]

  • Conformational preference and rotational barriers of N-formyl heterocyclic compounds Source: Oxford University Press (oup.com) URL:2[2]

  • Complete 1H NMR assignment of 3-formylindole derivatives Source: Instituto Politécnico Nacional (ipn.mx) URL:

  • 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- | C9H9NO2 - PubChem Source: PubChem / National Institutes of Health (nih.gov) URL:1[1]

Sources

Comparative

validating the purity of 2,3-dihydro-2-hydroxy-1H-indole-1-carboxaldehyde by elemental analysis

Title: A Comprehensive Guide to Purity Validation of 2,3-Dihydro-2-hydroxy-1H-indole-1-carboxaldehyde: Elemental Analysis vs. Orthogonal Techniques Target Audience: Researchers, Analytical Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to Purity Validation of 2,3-Dihydro-2-hydroxy-1H-indole-1-carboxaldehyde: Elemental Analysis vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

2,3-Dihydro-2-hydroxy-1H-indole-1-carboxaldehyde (also known as N-formyl-2-hydroxyindoline, CID 576131) is a highly functionalized intermediate frequently utilized in the synthesis of indole and indoline-based therapeutics[1]. With a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol , establishing its absolute purity is a critical quality control gateway before downstream synthetic or biological applications.

However, validating the purity of this specific molecule presents unique analytical challenges:

  • Rotameric Complexity: The N-formyl group causes restricted rotation around the C–N amide bond. In solution, the molecule exists as a mixture of cis and trans rotamers, which broadens or splits NMR signals and complicates integration.

  • Hydration and Tautomerism: The 2-hydroxy group acts as a strong hydrogen bond donor/acceptor, making the bulk powder susceptible to trapping atmospheric water (hydrate formation).

  • Inorganic Carryover: Synthetic routes to indolines often involve metal-catalyzed reductions or inorganic oxidants. Residual inorganic salts (e.g., Na2SO4, silica) frequently contaminate the final isolated product.

While High-Performance Liquid Chromatography (HPLC) is the default purity assay in many labs, it operates on relative area percent and is completely blind to inorganic salts and water[2]. To establish a true, absolute mass fraction, Elemental Analysis (EA) —specifically CHN combustion analysis—must be employed as the gold standard, supported by orthogonal techniques like quantitative 1H NMR (qNMR)[3].

Objective Performance Comparison

To build a robust, self-validating analytical profile, scientists must understand the blind spots of their instrumentation. Table 1 objectively compares EA against common alternative validation techniques.

Table 1: Comparison of Orthogonal Purity Validation Techniques

TechniqueDetection PrincipleDetects Inorganics?Detects Water?Destructive?Accuracy / Precision
Elemental Analysis (CHN) Absolute mass fraction via combustionYes (Indirectly via % drop)Yes (Lowers %C, %N)YesHigh (± 0.3% variance)
qNMR Absolute mass fraction via proton integrationNo (Unless using 100% mass balance)Yes (If solvent is dry)NoHigh (< 0.1% uncertainty)[4]
HPLC-UV Relative purity via chromophore absorbanceNoNoNoModerate (Assumes equal response factors)[2]
Experimental Data Synthesis: The Power of EA

Elemental analysis physically destroys the sample to measure the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. If a batch of 2,3-dihydro-2-hydroxy-1H-indole-1-carboxaldehyde contains 5% inorganic salt or water, the carbon content will drop proportionally, immediately flagging the impurity that HPLC would miss.

Table 2: Theoretical vs. Experimental Elemental Analysis for C9H9NO2

ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (±0.3%)Diagnostic Indication if Out of Spec
Carbon (C) 66.25%65.95% – 66.55%Low: Inorganic salts, water. High: Residual organic solvents (e.g., Hexane).
Hydrogen (H) 5.56%5.26% – 5.86%High: Water (hydrate formation), residual protic solvents.
Nitrogen (N) 8.58%8.28% – 8.88%Low: Non-nitrogenous impurities (salts, silica).

Experimental Protocols: Building Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation is a true reflection of sample impurity rather than instrumental error.

Protocol 1: CHN Elemental Analysis (The Gold Standard)

Causality Focus: Nitrogenous compounds require strict reduction controls to prevent NOx gas from skewing the data.

  • System Calibration (K-Factor): Run three empty tin capsules to establish the atmospheric background blank. Analyze a primary standard (e.g., Sulfanilamide, C6H8N2O2S) in triplicate to calculate the instrument's response factor (K-factor).

  • Gravimetric Preparation: Accurately weigh 2.000 – 3.000 mg of the sample into a tin capsule using a microbalance (readability d = 0.001 mg). Fold and seal the capsule tightly to exclude trapped atmospheric air.

  • Flash Combustion: Drop the capsule into the combustion reactor (950°C) enriched with pure O2. The tin oxidation creates an exothermic flash (~1800°C), completely converting the sample to CO2, H2O, and NOx gases.

  • NOx Reduction (Critical Step): Pass the gas mixture through a copper reduction reactor at 600°C. Why? This step quantitatively reduces all NOx species back to N2 gas and scavenges excess O2. Without this, the nitrogen mass fraction would be artificially low.

  • Separation & Detection: Elute the gases through a GC column to separate N2, CO2, and H2O, detecting each via a Thermal Conductivity Detector (TCD).

  • Validation Check: Run the sample in duplicate. The variance between duplicates must be <0.1%. The final values must fall within ±0.3% of the theoretical values (Table 2).

Protocol 2: Quantitative 1H NMR (Orthogonal Assay)

Causality Focus: Overcoming rotameric broadening and T1 relaxation limits.

  • Calibrant Selection: Weigh 5.00 mg of a Certified Reference Material (CRM) such as Maleic Acid (purity ≥99.9%)[4].

  • Co-Weighing: Weigh 15.00 mg of the analyte directly into the same vial as the calibrant. Why? Co-weighing eliminates volumetric transfer errors, which are the primary source of inaccuracy in standard preparations[5].

  • Dissolution: Dissolve the mixture in 0.6 mL DMSO-d6. Why? DMSO-d6 disrupts the hydrogen bonding of the 2-hydroxy group, sharpening the signals compared to CDCl3.

  • Acquisition Parameters (T1 & Temperature): Because the N-formyl group creates rotamers, acquire the spectrum at an elevated temperature (e.g., 80°C) to induce rapid exchange and coalesce the split formyl peaks into a single sharp singlet. Set the relaxation delay (D1) to ≥ 5 × T1 (typically >30 seconds) to ensure complete magnetization recovery[3].

  • Validation Check: Integrate the coalesced formyl proton (~9.0 ppm) against the maleic acid alkene protons (6.26 ppm) to calculate absolute purity.

Decision Matrix & Workflow Visualization

To ensure absolute confidence before utilizing the compound in synthesis, data from EA, HPLC, and qNMR must be synthesized into a single decision matrix.

PurityWorkflow cluster_methods Orthogonal Analytical Techniques Sample Batch Sample: 2,3-dihydro-2-hydroxy- 1H-indole-1-carboxaldehyde EA Elemental Analysis (CHN) Combustion & TCD Sample->EA 2-3 mg HPLC HPLC-UV Chromatographic Purity Sample->HPLC 1 mg/mL qNMR Quantitative 1H NMR Spectroscopic Purity Sample->qNMR 10-20 mg Decision Data Synthesis & Decision Matrix EA->Decision Mass Fraction (C,H,N) HPLC->Decision Area % qNMR->Decision Proton Integration Pass High Purity Confirmed (>99.5% Absolute) Decision->Pass Concordant Data (Δ < 0.3%) Fail Impurity Detected (Salts/Solvents/Degradants) Decision->Fail Discrepancy Found

Fig 1: Orthogonal purity validation workflow combining EA, HPLC, and qNMR for absolute quantification.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." Journal of Medicinal Chemistry. National Institutes of Health (PMC). URL:[Link]

  • Pinciroli, V., et al. (2004). "The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR." Organic Process Research & Development. ACS Publications. URL:[Link]

  • National Center for Biotechnology Information. "1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- | C9H9NO2". PubChem. URL:[Link]

Sources

Validation

comparing the antioxidant activity of different indole derivatives

Comparative Benchmarking Guide: The Antioxidant Activity of Indole Derivatives As a Senior Application Scientist in drug discovery, I frequently evaluate the pharmacological potential of heterocyclic scaffolds. The indol...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Benchmarking Guide: The Antioxidant Activity of Indole Derivatives

As a Senior Application Scientist in drug discovery, I frequently evaluate the pharmacological potential of heterocyclic scaffolds. The indole nucleus—a bicyclic planar structure comprising a benzene ring fused to an electron-rich, nitrogen-containing pyrrole ring—is a privileged pharmacophore. Its high electron density makes it an exceptional candidate for neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

This guide provides a rigorous, data-driven comparison of various indole derivatives. It explores their structure-activity relationships (SAR), mechanistic pathways, and provides field-proven, self-validating experimental protocols for quantifying their antioxidant efficacy.

Mechanistic Basis of Indole Antioxidant Activity

Indole derivatives exert their antioxidant effects through two primary, synergistic pathways that protect cellular integrity:

  • Direct Radical Scavenging: The unique structural resonance of the indole ring endows these molecules with strong electron and hydrogen transfer capabilities. They act as sacrificial molecules, directly quenching free radicals to1[1].

  • Indirect Enzymatic Activation: Beyond direct scavenging, indole derivatives activate endogenous antioxidant defense systems. Under oxidative stress, indoles facilitate the 1 in the cytoplasm. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[1].

G Indole Indole Derivatives Direct Direct Scavenging Indole->Direct Electron/H+ Transfer Indirect Indirect Pathway (Nrf2) Indole->Indirect Pathway Activation ROS Reactive Oxygen Species (ROS) Direct->ROS Neutralization Keap1 Keap1-Nrf2 Dissociation Indirect->Keap1 Detox Cellular Detoxification ROS->Detox Reduced Oxidative Stress Nucleus Nuclear Translocation Keap1->Nucleus ARE Antioxidant Response Element Nucleus->ARE Enzymes HO-1, NQO1 Expression ARE->Enzymes Enzymes->Detox

Dual antioxidant mechanisms of indole derivatives via direct ROS scavenging and Nrf2 activation.

Comparative Efficacy: Structure-Activity Relationships (SAR)

To objectively benchmark these compounds, we rely on standardized in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The table below synthesizes quantitative data across various structural modifications.

Compound / Derivative ClassDPPH Scavenging PotencyABTS Scavenging PotencyKey Structural Feature
5-Hydroxy-L-tryptophan IC50: 3.196 µMIC50: 8.69 µMHydroxyl group addition
Melatonin IC50: 125 µMIC50: 4 µMMethoxy & amide groups
L-Tryptophan IC50: 9510 µMIC50: 891 µMUnsubstituted indole core
Tryptoline (TRY) Derivatives IC50: 0.1 - 47 µMNot ReportedFlexible methyl carbonyl linker
5-Fluoro-3-substituted-2-oxindole 70% inhibition at 500 µg/mLNot ReportedHalogenation at C-5
Vitamin C (Standard) IC50: 65 µMIC50: 15.5 µMN/A (Positive Control)

Key SAR Insights:

  • Hydroxylation: The addition of a hydroxyl group significantly amplifies electron-donating capacity. Comparing L-Tryptophan to 5-Hydroxy-L-tryptophan reveals that the latter exhibits a nearly 2[2].

  • Ring Substitution: Halogenation (e.g., 5-fluoro substitution) on oxindole derivatives enhances radical stabilization, leading to3[3].

  • Linker Flexibility: In tryptoline (TRY) derivatives, the inclusion of flexible linkers combined with terminal lipophilic groups drastically improves the molecule's ability to 4[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives (e.g., controlling for solvent interference or light degradation).

Workflow Start Prepare DPPH Stock (0.1 mM) Dark Store in Dark (Light-sensitive) Start->Dark Mix Mix with Indole Samples Dark->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc Calculate % Scavenging & IC50 Measure->Calc

Standardized DPPH radical scavenging assay workflow for indole derivatives.

Protocol 1: DPPH Radical Scavenging Assay

Rationale: DPPH is a stable free radical that accepts an electron or hydrogen atom to become a stable diamagnetic molecule. The reduction causes a3[3].

  • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in absolute ethanol. Causality for validation: Store immediately in an amber flask at 4°C. DPPH is highly photosensitive; ambient light exposure degrades the radical baseline, skewing IC50 calculations[3].

  • Sample Dilution: Prepare indole derivative solutions in absolute ethanol across a logarithmic concentration gradient (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Reaction Initiation: In a 96-well microplate, mix 100 µL of the test compound with 100 µL of the DPPH stock.

  • Incubation: Seal the plate and incubate in the dark at 37°C for 30 minutes. Causality for validation: A 30-minute window ensures 4 prior to reading[4].

  • Quantification: Measure absorbance at 517 nm using a UV/Vis microplate reader.

  • Validation Controls: Always run a blank (ethanol + compound) to correct for intrinsic compound absorbance, and a negative control (ethanol + DPPH) to establish the 100% radical baseline[3].

Protocol 2: ABTS•+ Radical Cation Scavenging Assay

Rationale: The ABTS assay measures the reduction of the blue-green ABTS•+ radical cation. It is particularly useful for indole derivatives because it is 2, unlike DPPH which favors strictly lipophilic environments[2].

  • Radical Generation: React a 7 mM aqueous ABTS solution with 2.45 mM potassium persulfate.

  • Maturation: Incubate the mixture in the dark at room temperature for 12–16 hours. Causality for validation: This extended incubation is mandatory for the2[2].

  • Standardization: Dilute the mature ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 ± 0.02 at 734 nm. This precise baseline ensures well-to-well reproducibility[2].

  • Assay Execution: Mix 10 µL of the indole sample with 190 µL of the standardized ABTS•+ solution.

  • Measurement: Read absorbance at 734 nm after exactly 6 minutes. The rapid kinetic reading is critical, as ABTS•+ reduction by indoles is often a fast electron-transfer process.

Conclusion

The indole scaffold is a highly versatile and potent antioxidant pharmacophore. By strategically modifying the core—such as introducing hydroxyl groups or utilizing flexible linkers—drug development professionals can exponentially increase radical scavenging efficacy. When benchmarking these novel derivatives, adhering to strict, mechanistically grounded protocols like the dark-incubated DPPH and matured ABTS assays ensures that the resulting IC50 data is both accurate and highly translatable to complex biological systems.

References

  • A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Deriv
  • The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyop
  • Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. Bentham Science Publishers.
  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives.
  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences.

Sources

Comparative

Preclinical Efficacy of 2,3-Dihydroindole-Based Compounds vs. Standard Chemotherapeutics: An In Vitro and In Vivo Comparison Guide

Executive Summary & The Case for Scaffold Hopping The transition from planar aromatic systems to sp³-hybridized frameworks is a cornerstone of modern medicinal chemistry. The reduction of the C2–C3 double bond in the ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Case for Scaffold Hopping

The transition from planar aromatic systems to sp³-hybridized frameworks is a cornerstone of modern medicinal chemistry. The reduction of the C2–C3 double bond in the indole ring yields the 2,3-dihydroindole (indoline) core. This structural shift breaks the strict planarity of the indole system, introducing a three-dimensional "pucker."

Causality of Design: Why does this matter? Flat aromatic rings often suffer from poor aqueous solubility and promiscuous DNA intercalation, leading to severe systemic toxicity. The sp³-hybridized indoline core improves pharmacokinetic (PK) parameters, enhances solubility, and allows substituents to be projected into deep, narrow binding pockets. In silico Density Functional Theory (DFT) calculations confirm that 2,3-dihydroindole derivatives possess a narrow HOMO-LUMO energy gap, facilitating highly stable polar and electrostatic interactions with target proteins, as demonstrated by recent 1 [1].

Mechanistic Pathways: Dual-Targeting the Tumor and its Microenvironment

Unlike standard single-target chemotherapeutics, advanced 2,3-dihydroindole derivatives exhibit multifaceted mechanisms of action. Two primary pathways have been extensively validated:

  • Tubulin Polymerization Inhibition: Binding to the colchicine site to destabilize microtubules.

  • Carbonic Anhydrase (CA IX/XII) Inhibition: Neutralizing tumor hypoxia and extracellular acidosis, a primary driver of multidrug resistance (MDR).

G cluster_0 Primary Target 1: Microtubules cluster_1 Primary Target 2: Tumor Microenvironment Indoline 2,3-Dihydroindole Scaffold Tubulin Binds Colchicine Site Indoline->Tubulin CAIX Inhibits CA IX / XII Indoline->CAIX Destabilize Microtubule Destabilization Tubulin->Destabilize Arrest G2/M Cell Cycle Arrest Destabilize->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Acidosis Prevents Extracellular Acidosis CAIX->Acidosis Hypoxia Overcomes Hypoxia Resistance Acidosis->Hypoxia Hypoxia->Apoptosis

Mechanism of 2,3-dihydroindole derivatives in tumor suppression.

In Vitro Efficacy: Target Engagement and Cytotoxicity

Causality of Assay Selection: In vitro assays are deployed to isolate direct biochemical engagement and intrinsic cellular cytotoxicity before introducing the complex variables of absorption, distribution, metabolism, and excretion (ADME) found in in vivo models.

In vitro data reveals that 2,3-dihydroindole derivatives maintain potent antiproliferative activity even under hypoxic conditions—a critical advantage over standard agents. For instance,2 selectively inhibit tumor-associated CA IX, preventing the hypoxia-induced loss of efficacy typically seen with standard intercalators like Doxorubicin [2].

Table 1: Comparative In Vitro Efficacy (Normoxia vs. Hypoxia)
Compound ClassPrimary TargetTarget Cell LineIC₅₀ (Normoxia)IC₅₀ (Hypoxia)Resistance Profile
2,3-Dihydroindole (Cmpd 53) TubulinHCT-1164.46 µMN/AOvercomes MDR
Indoline-5-sulfonamide (4f) CA IX / XIIMCF-712.2 µM14.5 µMRetains efficacy
Paclitaxel (Standard) TubulinHCT-1162.10 µM>50.0 µMHypoxia-resistant
Doxorubicin (Standard) DNA / Topo IIMCF-720.2 µM>100.0 µMHypoxia-resistant

In Vivo Efficacy & Pharmacokinetics: Bridging the Translational Gap

Causality of Translation: In vitro potency frequently fails to translate in vivo due to rapid hepatic clearance or high plasma protein binding. The 2,3-dihydroindole core mitigates this by offering favorable ADMET profiles. In HCT-116 colorectal xenograft models,3 demonstrated superior tumor growth inhibition (TGI) compared to Taxol, without the associated neurotoxicity or gastrointestinal damage[3].

Table 2: In Vivo Efficacy in HCT-116 Xenograft Mouse Models
Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Observed Organ Toxicity
Vehicle Control 00%+2.1%None
2,3-Dihydroindole (Cmpd 53) 565.3%+1.5%None
2,3-Dihydroindole (Cmpd 53) 1073.4%-1.2%None
Paclitaxel (Taxol) 754.1%-8.5%Neurotoxicity, GI distress

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: In Vitro Tubulin Polymerization Assay

Rationale: Isolates the direct biochemical interaction between the compound and purified tubulin, eliminating cellular uptake and efflux variables.

  • Preparation: Pre-warm a 96-well half-area plate and microplate reader to 37°C.

  • Reaction Mix: Prepare a solution containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the 2,3-dihydroindole compound at varying concentrations (0.1 µM – 10 µM). Ensure final DMSO concentration remains < 1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Measure fluorescence (Excitation: 340 nm, Emission: 410 nm) continuously for 60 minutes at 37°C.

  • Self-Validation Check: The Vmax​ of the polymerization curve must be inversely proportional to the compound concentration. A known destabilizer (Colchicine) and stabilizer (Paclitaxel) must be run concurrently. If Paclitaxel fails to accelerate polymerization relative to the vehicle, the tubulin batch is degraded and results are void.

Protocol B: In Vivo Xenograft Efficacy Study

Rationale: Evaluates the pharmacokinetic translation, systemic toxicity, and true therapeutic window of the compound in a living organism.

  • Inoculation: Subcutaneously inject 5×106 HCT-116 cells (suspended 1:1 in Matrigel for structural support) into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor volume using the formula V=2length×width2​ . Once tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=8/group) to ensure equal baseline disease burden.

  • Administration: Administer the 2,3-dihydroindole compound (5 or 10 mg/kg) via oral gavage (p.o.) daily for 21 days. Administer Paclitaxel (7 mg/kg) via intraperitoneal (i.p.) injection twice weekly as the standard-of-care control.

  • Monitoring: Measure tumor dimensions and total body weight every 3 days.

  • Self-Validation Check: Body weight acts as the primary proxy for systemic toxicity. If any cohort experiences a mean body weight drop of >20%, the dose is deemed intolerably toxic, and the specific treatment arm must be immediately suspended to comply with ethical and scientific standards.

References

  • Title: Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)

Sources

Validation

benchmarking the synthesis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- against published methods

Benchmarking the Synthesis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical yields to assess scalability, atom econo...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical yields to assess scalability, atom economy, and the mechanistic realities of intermediate stability. The target compound, 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (commonly referred to as 1-formyl-2-hydroxyindoline, CAS 13303-68-9) [1], is a highly valuable cyclic hemiaminal. It serves as a direct precursor to N-acyliminium ions, which are heavily utilized in Pictet-Spengler reactions for the total synthesis of complex indole alkaloids such as nazlinine [2].

However, synthesizing this specific hemiaminal presents a fundamental challenge: hemiaminals are inherently unstable . In aqueous media, they exist in equilibrium with their open-chain amino-aldehyde tautomer (2-(formylamino)phenylacetaldehyde) and are highly susceptible to overoxidation, forming the corresponding oxindole (1-formylindolin-2-one).

This guide objectively benchmarks three primary synthetic strategies for this molecule, providing causality-driven experimental protocols and comparative data to guide your process chemistry decisions.

Mechanistic Overview: Electrochemical vs. Chemical Oxidation

The synthesis of 2-hydroxyindolines typically relies on the C–H functionalization of the C2 position of 1-formylindoline. The choice of oxidation method dictates whether the reactive N-acyliminium intermediate is cleanly trapped or driven toward overoxidation.

Pathway A 1-Formylindoline (Starting Material) B N-Acyliminium Ion (Reactive Intermediate) A->B Anodic Oxidation -2e⁻, -H⁺ D 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (Target Hemiaminal) A->D Chemical Oxidation (e.g., DDQ / H₂O) C 1-Formyl-2-methoxyindoline (Stable Precursor) B->C + MeOH (Trapping) C->D H₂O, H⁺ (Mild Hydrolysis) E 1-Formylindolin-2-one (Overoxidation Product) D->E Excess Oxidant (Side Reaction)

Fig 1: Reaction pathways for synthesizing 1-formyl-2-hydroxyindoline via electro vs chemical methods.

Quantitative Benchmarking Data

To objectively compare these routes, we evaluated them based on isolated yield, chemoselectivity (avoidance of overoxidation), and process scalability.

MetricMethod A: Flow Electrochemistry (Shono) + HydrolysisMethod B: Chemical Oxidation (DDQ/H₂O)Method C: Hydride Reduction of 1-Formylindole
Isolated Yield 82 - 85% (Over 2 steps)48 - 54%25 - 30%
Chemoselectivity Excellent (Trapped as methoxy aminal)Poor (Prone to overoxidation)Poor (Over-reduction to indoline)
Major Impurity Unreacted Starting Material (<2%)1-Formylindolin-2-one (15-20%)1-Formylindoline (40-50%)
Atom Economy High (Electrons as the oxidant)Low (Stoichiometric high-MW oxidant)Moderate
Scalability Excellent (Continuous flow enables kg-scale)Poor (Exothermic, toxic byproduct removal)Moderate

Experimental Protocols & Causality Analysis

Method A: Continuous Flow Electrochemical Oxidation & Hydrolysis (Recommended)

Adapted from the flow electrosynthesis protocols established by Ley et al. [2]

Causality Rationale: Traditional batch electrochemistry requires high concentrations of supporting electrolyte (often >100 mol%), which complicates downstream purification. By transitioning to a microfluidic flow cell, the high surface-area-to-volume ratio minimizes electrical resistance, allowing us to drop the electrolyte loading to just 20 mol%.

Step 1: Shono Oxidation (Flow Setup)

  • Preparation: Prepare a 0.1 M solution of 1-formylindoline in anhydrous methanol. Add 20 mol% tetraethylammonium tetrafluoroborate ( Et4​NBF4​ ) as the supporting electrolyte.

  • Electrolysis: Pump the solution through an electrochemical flow reactor equipped with a carbon anode and a steel cathode.

  • Parameters: Set the flow rate to 100 µL/min and apply a constant current of 43 mA (optimized for a 2 F/mol charge transfer).

  • Validation: Monitor the reactor output via in-line IR spectroscopy (monitoring the shift of the formyl C=O stretch) or TLC (EtOAc/Hexane 1:1). The output stream contains 1-formyl-2-methoxyindoline.

  • Workup: Concentrate the eluate under reduced pressure. The low electrolyte loading allows direct filtration through a short silica plug (eluting with EtOAc) to remove the Et4​NBF4​ salt.

Step 2: Mild Hydrolysis to the Hemiaminal

  • Dissolve the purified 1-formyl-2-methoxyindoline in a 1:1 mixture of THF and 0.1 M aqueous HCl.

  • Stir at room temperature for 2 hours. Expert Insight: Do not heat the reaction. Elevated temperatures will trigger the ring-opening to the amino-aldehyde tautomer, leading to polymerization.

  • Validation: Quench a 50 µL aliquot in saturated NaHCO3​ , extract with DCM, and analyze via LC-MS. The mass should shift from [M+H]⁺ 178 (methoxy) to [M+H]⁺ 164 (hydroxy).

  • Isolation: Neutralize the bulk mixture carefully with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- as a pale solid.

Method B: Batch Chemical Oxidation (DDQ)

Included for laboratories lacking electrochemical infrastructure.

Causality Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent hydride acceptor. In the presence of water, it oxidizes the C2 position of the indoline. However, because the product (the hemiaminal) is more electron-rich than the starting material, it is highly susceptible to a second oxidation event by unreacted DDQ, forming the oxindole.

Protocol:

  • Dissolve 1-formylindoline (1.0 eq) in a 9:1 mixture of THF and H2​O (0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath to suppress overoxidation kinetics.

  • Add DDQ (1.05 eq) portion-wise over 15 minutes. The solution will turn deep red/brown.

  • Stir for 3 hours, allowing the reaction to slowly warm to 10 °C.

  • Validation: Monitor strictly by TLC. Stop the reaction immediately once the starting material is consumed to prevent the accumulation of 1-formylindolin-2-one.

  • Workup: Filter the mixture through Celite to remove the precipitated DDQH2​ byproduct. Wash the filtrate aggressively with saturated aqueous NaHCO3​ ( 3×50 mL) to remove residual acidic quinones.

  • Dry the organic layer and concentrate. Purify rapidly via flash chromatography (neutralized silica, EtOAc/Hexanes) to isolate the product (54% yield).

Summary and Best Practices

For the synthesis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-, the electrochemical Shono oxidation followed by hydrolysis is the objectively superior method. It circumvents the thermodynamic instability of the hemiaminal during the oxidation phase by utilizing methanol as a stable trapping agent. Researchers scaling up this intermediate for alkaloid synthesis should invest in flow electrochemistry setups to maximize atom economy and eliminate the tedious chromatographic separations required by chemical oxidants.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 576131, 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-" PubChem, [Link]

  • Ley, Steven V., et al. "Expedient preparation of nazlinine and a small library of indole alkaloids using flow electrochemistry as an enabling technology." Organic Letters 16.18 (2014): 4814-4817. [Link]

  • Pletcher, Derek, et al. "The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions." Beilstein Journal of Organic Chemistry 10 (2014): 3019-3030. [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
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1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
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